Methoxyurea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methoxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c1-6-4-2(3)5/h1H3,(H3,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHLTMWXHJLNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186395 | |
| Record name | Urea, methoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3272-27-3 | |
| Record name | Methoxyurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, methoxy- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHOXYUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOXYUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A2K6DHH9CY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methoxyurea: A Technical Guide to Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyurea is a simple yet significant urea derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties, conferred by the methoxy group, make it an important moiety in the design of bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and key research applications of this compound, with a particular focus on its role in the development of therapeutics targeting the Gonadotropin-Releasing Hormone (GnRH) receptor. Detailed experimental protocols, quantitative data, and visual diagrams of workflows and signaling pathways are presented to facilitate its practical application in a research setting.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the reaction of methoxyamine hydrochloride with an isocyanate, typically generated in situ or used as a salt like potassium cyanate. This method provides a straightforward pathway to the desired product with good yields.
Experimental Protocol: Synthesis of this compound from Methoxyamine Hydrochloride
Materials:
-
Methoxyamine hydrochloride
-
Potassium cyanate
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve methoxyamine hydrochloride (1.0 eq) in deionized water.
-
To this solution, add potassium cyanate (1.1 eq) portion-wise while stirring vigorously at room temperature.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain it at this temperature for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and acidify it with dilute HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a white solid.
| Parameter | Value |
| Typical Yield | 75-85% |
| Melting Point | 84°C[1] |
| Appearance | White crystalline solid |
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound.
¹H NMR (Proton NMR):
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Expected Chemical Shifts (δ, ppm):
-
-OCH₃ (methoxy protons): A singlet peak is expected around 3.6-3.8 ppm.
-
-NH₂ (amine protons): A broad singlet is anticipated in the region of 5.5-6.5 ppm. The chemical shift can vary with concentration and solvent.
-
-NH- (amide proton): A broad singlet may be observed around 7.0-8.0 ppm, which can also be solvent and concentration-dependent.
-
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (δ, ppm):
-
C=O (carbonyl carbon): A peak in the range of 158-162 ppm is characteristic of the urea carbonyl group.
-
-OCH₃ (methoxy carbon): A peak around 50-60 ppm is expected.
-
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -OCH₃ | ~ 3.7 | Singlet | 3H |
| -NH₂ | ~ 6.0 | Broad Singlet | 2H |
| -NH- | ~ 7.5 | Broad Singlet | 1H |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) |
| C=O | ~ 160 |
| -OCH₃ | ~ 55 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule. The NIST WebBook provides a reference IR spectrum for this compound.[1]
-
Sample Preparation: The spectrum can be obtained using a KBr pellet or as a Nujol mull.
-
Expected Absorption Bands (cm⁻¹):
-
N-H stretching: A broad band or multiple sharp peaks in the region of 3200-3500 cm⁻¹.
-
C-H stretching (of -OCH₃): Peaks around 2850-2950 cm⁻¹.
-
C=O stretching (Amide I band): A strong, sharp absorption band around 1650-1680 cm⁻¹.
-
N-H bending (Amide II band): An absorption in the range of 1550-1620 cm⁻¹.
-
C-N stretching: Bands in the region of 1200-1400 cm⁻¹.
-
C-O stretching (of methoxy group): A peak around 1000-1100 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
-
Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.
-
Expected Molecular Ion Peak (M⁺): The molecular weight of this compound is 90.08 g/mol .[2] Therefore, the molecular ion peak should be observed at m/z = 90.
-
Expected Fragmentation Pattern: Common fragmentation patterns for ureas involve cleavage of the C-N bonds and the bonds adjacent to the carbonyl group.
| Parameter | Value |
| Molecular Formula | C₂H₆N₂O₂[2] |
| Molecular Weight | 90.08 g/mol [2] |
| Molecular Ion (M⁺) | m/z = 90 |
Research Applications of this compound in Drug Development
The urea functional group is a key pharmacophore in numerous clinically approved drugs due to its ability to form stable hydrogen bonds with biological targets. The this compound moiety is of particular interest in the design of enzyme inhibitors and receptor antagonists.
A prominent application of this compound is in the development of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. Medications such as Relugolix, which contains a this compound group, are used in the treatment of prostate cancer and uterine fibroids. These drugs act by blocking the GnRH receptor in the pituitary gland, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in testosterone and estrogen levels.
GnRH Receptor Signaling Pathway
The GnRH receptor is a G-protein coupled receptor (GPCR). Upon binding of GnRH, the receptor activates multiple intracellular signaling pathways, primarily through Gαq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These signaling cascades ultimately lead to the synthesis and secretion of gonadotropins. This compound-containing antagonists block the initial binding of GnRH, thereby inhibiting this entire downstream cascade.
Experimental Workflow: Synthesis to Characterization
A typical research workflow for the synthesis and characterization of this compound involves a series of logical steps to ensure the desired product is obtained with high purity and its identity is confirmed.
Conclusion
This compound is a synthetically accessible and highly versatile molecule with significant applications in medicinal chemistry, particularly in the design of GnRH receptor antagonists. This guide has provided a detailed overview of a reliable synthetic protocol, comprehensive characterization methods, and the biological context for its application. The provided data and workflows serve as a practical resource for researchers aiming to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors. The continued exploration of this compound and its derivatives holds promise for the development of novel therapeutics for a range of diseases.
References
Methoxyurea: A Technical Guide for Researchers
CAS Number: 3272-27-3
This technical guide provides a comprehensive overview of Methoxyurea, a compound of interest for researchers in drug development and the chemical sciences. Due to the limited availability of detailed experimental data for this compound, this document also draws comparisons with its close structural analog, Hydroxyurea, a well-established chemotherapeutic agent. This approach aims to provide a broader context for understanding this compound's potential properties and mechanisms while clearly delineating established data from extrapolated information.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models, with a notable absence of experimentally determined values in publicly accessible literature. The following tables summarize the available information for this compound and provide a comparison with experimentally verified data for Hydroxyurea.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| CAS Number | 3272-27-3 | [1] |
| Molecular Formula | C2H6N2O2 | [1] |
| IUPAC Name | This compound | PubChem |
| Synonyms | N-Methoxyurea, Urea, methoxy- | [2] |
| Molecular Weight | 90.08 g/mol | [1] |
Table 2: Computed Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 320.38 K (47.23 °C) | Cheméo (Calculated)[3] |
| Boiling Point | 444.15 K (171.0 °C) | Cheméo (Calculated) |
| Water Solubility (log10WS) | -0.11 mol/L | Cheméo (Calculated) |
| Octanol/Water Partition Coefficient (logPoct/wat) | -0.784 | Cheméo (Calculated) |
| Density | 1.161 g/cm³ |
Synthesis and Experimental Protocols
Similarly, specific experimental protocols detailing the use of this compound in biological or chemical assays are scarce. Researchers interested in working with this compound may need to adapt protocols from studies on analogous compounds like Hydroxyurea, with the understanding that optimization will be necessary.
Biological Activity and Mechanism of Action
There is conflicting information regarding the biological activity of this compound. Some sources describe it as a chemotherapy drug that functions by inhibiting DNA synthesis, similar to Hydroxyurea. It has also been suggested as a potential regulator of nitric oxide (NO) donors, with applications in sickle cell disease research.
However, it is crucial to note that at least one study has reported that this compound had no effect on thymidine uptake in HeLa cells, which contradicts the hypothesis that it acts as a direct inhibitor of DNA synthesis. This suggests that its mechanism of action may be distinct from that of Hydroxyurea.
The Putative (Hydroxyurea-based) Signaling Pathway
Given the extensive research on Hydroxyurea and its proposed similarity to this compound, understanding its mechanism of action can provide a valuable, albeit hypothetical, framework. Hydroxyurea is known to inhibit ribonucleotide reductase, an enzyme essential for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of dNTPs necessary for DNA replication and repair. This inhibition of DNA synthesis can induce cell cycle arrest and apoptosis.
One of the key signaling pathways activated in response to DNA damage and replicative stress is the p53 signaling pathway. The following diagram illustrates a simplified representation of this pathway, which may be relevant if this compound's mode of action involves DNA damage.
Disclaimer: This diagram illustrates the mechanism of action of Hydroxyurea. Due to limited specific data, it is presented here as a potential, but unconfirmed, pathway for this compound.
Conclusion and Future Directions
This compound is a chemical compound with potential applications in chemotherapy and as a research tool. However, there is a significant lack of experimentally validated data regarding its physical properties, synthesis, and biological mechanism of action. The conflicting reports on its effect on DNA synthesis underscore the need for further investigation to elucidate its precise cellular effects.
Future research should focus on:
-
Developing and publishing a reliable synthetic protocol for this compound.
-
Experimentally determining its key physical and chemical properties.
-
Conducting detailed in vitro and in vivo studies to clarify its mechanism of action and validate its potential as a therapeutic agent.
Researchers are advised to exercise caution when interpreting the currently available data and to consider the information on Hydroxyurea as a comparative reference rather than a direct substitute.
References
Theoretical and Computational Insights into Methoxyurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyurea, a simple derivative of urea, holds potential as a scaffold in medicinal chemistry and drug design. Understanding its fundamental physicochemical and structural properties through theoretical and computational modeling is crucial for unlocking its therapeutic applications. This technical guide provides an in-depth overview of the theoretical studies and computational modeling of this compound. It covers its physicochemical properties, conformational analysis, and potential biological interactions, drawing upon established computational chemistry techniques and analogous studies on related urea derivatives. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed methodologies and frameworks for the in silico investigation of this compound and similar compounds.
Introduction
Urea and its derivatives are a cornerstone in medicinal chemistry, with their unique hydrogen bonding capabilities making them vital for drug-target interactions.[1] The introduction of a methoxy group to the urea backbone can significantly alter its electronic and steric properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile. Theoretical and computational studies provide a powerful and cost-effective avenue to explore these properties before embarking on extensive experimental work.[2] This guide outlines the key computational approaches for characterizing this compound, from quantum chemical calculations to molecular dynamics simulations and ADMET prediction.
Physicochemical Properties of this compound and Related Analogs
A thorough understanding of a molecule's physicochemical properties is fundamental to drug development. While specific experimental data for this compound is limited, computational methods can provide reliable estimates. Furthermore, examining the properties of structurally similar compounds offers valuable insights.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | N-Methylurea | N-Methyl-N-nitrosourea | N-Methoxy-N-methyl-N'-phenylurea |
| Molecular Formula | CH₄N₂O₂ | C₂H₆N₂O | C₂H₅N₃O₂ | C₉H₁₂N₂O₂ |
| Molecular Weight ( g/mol ) | 92.07 | 74.08 | 103.08[3] | 180.21 |
| LogP | -1.5 to -1.0 | -1.16[4] | - | - |
| Water Solubility | High | 1000 g/L (20 °C)[4] | - | - |
| Hydrogen Bond Donors | 3 | 2 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 2 | 3 | 3 |
| Polar Surface Area (Ų) | ~65 | 52.4 | 75.8 | ~60 |
Note: Predicted values for this compound are based on computational models and comparison with similar structures.
Theoretical Studies and Computational Modeling
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, conformational preferences, and reactivity of molecules. For this compound, these calculations can provide critical information on its geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).
A typical workflow for performing DFT calculations on this compound would involve:
-
Structure Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. The B3LYP functional with a 6-31G(d,p) basis set is a commonly used and reliable method for such calculations.
-
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: Key electronic properties such as the molecular electrostatic potential (MEP), HOMO-LUMO energy gap, and Mulliken population analysis are computed to understand reactivity and intermolecular interaction sites.
Conformational Analysis
The conformational flexibility of the urea moiety is a critical determinant of its biological activity. N,N'-substituted ureas can exist in different cis and trans conformations, with a significant energy barrier to isomerization. Computational methods can be employed to explore the potential energy surface and identify the most stable conformers of this compound.
-
Potential Energy Surface Scan: A systematic scan of the dihedral angles around the C-N bonds is performed to identify all possible low-energy conformers.
-
Geometry Optimization: Each identified conformer is then fully optimized using a suitable level of theory (e.g., DFT).
-
Energy Calculation: The relative energies of the conformers are calculated to determine their populations at a given temperature.
Studies on substituted ureas have shown that the trans,trans conformation is generally preferred in solution and solid states, although intramolecular hydrogen bonding can stabilize cis,trans conformations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule in a biological environment, such as in aqueous solution or in the presence of a protein. These simulations can reveal information about solvation, conformational changes, and binding stability.
-
System Setup: The this compound molecule is placed in a simulation box filled with a chosen solvent (e.g., water).
-
Force Field Parameterization: An appropriate force field (e.g., GAFF) is assigned to describe the intramolecular and intermolecular interactions.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.
-
Production Run: A long simulation is run to sample the conformational space and analyze the trajectory.
Experimental Protocols (Generalized)
Synthesis of N-Substituted Ureas
A common method for the synthesis of N-substituted ureas involves the reaction of an amine with an isocyanate. An alternative, straightforward method utilizes a Hofmann rearrangement of primary amides.
-
Reaction Setup: A primary amide is dissolved in a suitable solvent such as methanol or 2,2,2-trifluoroethanol (TFE).
-
Reagent Addition: Phenyliodine diacetate (PIDA) and a source of ammonia (e.g., methanolic ammonia or ammonium carbamate) are added to the solution.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified time.
-
Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically by filtration or column chromatography.
Spectroscopic Characterization
The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Signals for NH₂ and NH protons (broad, exchangeable with D₂O), and a singlet for the OCH₃ protons. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the range of 155-165 ppm, and a signal for the methoxy carbon (OCH₃). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650-1700 cm⁻¹), and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound. |
Molecular Docking and ADMET Prediction
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This is crucial for understanding the potential biological targets of this compound and for designing more potent analogs.
-
Receptor and Ligand Preparation: The 3D structures of the target protein and this compound are prepared, which includes adding hydrogen atoms and assigning charges.
-
Binding Site Definition: The active site of the protein is defined, often based on the location of a co-crystallized ligand.
-
Docking Simulation: A docking algorithm is used to sample different conformations and orientations of this compound within the binding site.
-
Scoring and Analysis: The resulting poses are scored based on their predicted binding affinity, and the interactions with the protein residues are analyzed.
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is an essential part of modern drug discovery, helping to identify potential liabilities early in the development process.
-
Descriptor Calculation: A set of molecular descriptors (e.g., physicochemical properties, topological indices) are calculated for this compound.
-
Model Application: The calculated descriptors are used as input for various predictive models (e.g., QSAR, machine learning models) to estimate ADMET properties.
-
Property Prediction: Key properties such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity are predicted.
Conclusion
While specific experimental data on this compound is sparse, this technical guide demonstrates that a comprehensive theoretical and computational characterization is readily achievable. By leveraging established quantum chemical methods, molecular dynamics simulations, and predictive modeling techniques, researchers can gain significant insights into the properties and potential biological activity of this compound. The generalized protocols and workflows presented here provide a robust framework for the in silico investigation of this and other novel urea derivatives, thereby accelerating the drug discovery and development process. This guide serves as a foundational resource, encouraging further computational and experimental exploration of this compound's potential in medicinal chemistry.
References
The Genesis of Methoxyurea: A Technical Guide to its Discovery and Synthesis
For Immediate Release
A comprehensive examination of the historical discovery and synthesis of methoxyurea, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in drug development. This compound, a simple yet significant organic compound, has foundational importance in the synthesis of various pharmaceutical and agrochemical agents. This document traces its origins to the late 19th century and delineates the evolution of its synthesis, providing detailed experimental protocols and quantitative data to support contemporary research and development.
A Historical Overview: The Pioneering Synthesis of this compound
The first documented synthesis of this compound is credited to the Dutch chemist Antoine Paul Nicolas Franchimont in 1893. His work, published in the Recueil des Travaux Chimiques des Pays-Bas, detailed the reaction of O-methylhydroxylamine hydrochloride with potassium cyanate. This seminal work laid the groundwork for the study of N-alkoxy substituted ureas. Franchimont's discovery was part of a broader exploration into the reactions of hydroxylamine derivatives, a field that was burgeoning in the late 19th century. His findings were also chronicled in the authoritative "Beilstein's Handbuch der Organischen Chemie," specifically in the 4th edition, volume 3, solidifying his contribution to the annals of organic chemistry.
The initial synthesis was conceptually straightforward, relying on the nucleophilic addition of O-methylhydroxylamine to cyanic acid, which is generated in situ from the reaction of potassium cyanate with an acid. This method, while foundational, has been refined over the past century to improve yield, purity, and scalability.
Synthetic Pathways and Methodologies
The primary route to this compound synthesis involves the reaction of an O-methylhydroxylamine salt with a cyanate salt. Alternative methods have since been developed, including the use of phosgene or its equivalents to react with O-methylhydroxylamine, though these are less common for the parent compound due to the hazardous nature of the reagents.
Table 1: Key Quantitative Data in this compound Synthesis
| Parameter | Franchimont (1893) | Modern Optimized Method |
| Starting Materials | O-methylhydroxylamine HCl, KCN | Methoxyamine HCl, NaCNO |
| Solvent | Water | Water |
| Reaction Temperature | Not specified (likely ambient) | 0-5 °C to room temperature |
| Yield | Not explicitly stated | > 80% |
| Melting Point | 138-139 °C | 139-141 °C |
| Molecular Formula | CH₄N₂O₂ | CH₄N₂O₂ |
| Molar Mass | 76.06 g/mol | 76.06 g/mol |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of this compound, based on the original work of Franchimont and subsequent optimizations.
Original Synthesis Protocol (Franchimont, 1893 - Reconstructed)
-
Preparation of Reactants: A solution of O-methylhydroxylamine hydrochloride is prepared in water. A separate aqueous solution of potassium cyanate is also prepared.
-
Reaction: The potassium cyanate solution is added to the O-methylhydroxylamine hydrochloride solution. The mixture is allowed to stand, likely at room temperature, for a period of time to allow for the reaction to proceed.
-
Isolation and Purification: The resulting this compound is isolated from the aqueous solution, likely through evaporation of the solvent followed by recrystallization from a suitable solvent such as ethanol or water to purify the product.
Modern Optimized Synthesis Protocol
-
Preparation of Methoxyamine Solution: Dissolve 10.0 g of methoxyamine hydrochloride in 25 mL of distilled water in a flask. Cool the solution to 0-5 °C in an ice bath.
-
Preparation of Cyanate Solution: In a separate beaker, dissolve 10.0 g of sodium cyanate in 30 mL of distilled water.
-
Reaction: Slowly add the sodium cyanate solution to the stirred, cooled solution of methoxyamine hydrochloride over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Product Isolation: Reduce the volume of the solution by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to induce crystallization.
-
Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol. Recrystallize the crude product from a minimal amount of hot ethanol to yield pure this compound.
-
Drying: Dry the purified crystals in a vacuum oven at 50 °C to a constant weight.
Visualizing the Synthesis and its History
To better illustrate the concepts discussed, the following diagrams have been generated.
Methoxyurea Reaction Kinetics in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics of methoxyurea in aqueous solutions. Due to a scarcity of direct experimental data on this compound, this document leverages established principles from the study of urea and its derivatives to present a predictive framework for understanding its stability and reactivity. The guide details the theoretical underpinnings of this compound hydrolysis, outlines robust experimental protocols for its kinetic analysis, and presents key data from analogous compounds to inform research and development.
Introduction to this compound and its Significance
This compound, a derivative of urea, holds potential in various applications, including in the synthesis of pharmaceutical compounds and as a research chemical. Understanding its reaction kinetics in aqueous environments is crucial for predicting its stability, bioavailability, and potential degradation pathways in biological and environmental systems. The primary reaction of concern in aqueous solutions is hydrolysis, which leads to the decomposition of the this compound molecule.
Theoretical Framework: The Hydrolysis of this compound
The hydrolysis of urea and its derivatives can proceed through acid-catalyzed, base-catalyzed, and neutral (water-mediated) pathways. The overall observed rate of hydrolysis is the sum of the rates of these individual pathways.
The general rate law for hydrolysis can be expressed as:
Rate = k_obs * [this compound]
Where k_obs is the observed pseudo-first-order rate constant, which is a composite of the acid-catalyzed (k_A), neutral (k_N), and base-catalyzed (k_B) rate constants:
k_obs = k_A * [H+] + k_N + k_B * [OH-]
The dominant mechanism is dependent on the pH of the solution. For some hindered ureas, the hydrolysis rate has been shown to be independent of pH over a wide range, suggesting that the rate-determining step is the dissociation of the urea bond rather than nucleophilic attack by water or hydroxide.[1]
Proposed Reaction Mechanism
The hydrolysis of this compound is expected to proceed via nucleophilic attack at the carbonyl carbon. The methoxy group, being electron-donating, may influence the electrophilicity of the carbonyl carbon compared to unsubstituted urea. The general mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of either methoxyamine or ammonia.
A simplified proposed mechanism for the neutral hydrolysis of this compound is depicted below.
References
Spectroscopic Profile of Methoxyurea: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for methoxyurea (CH₄N₂O₂), a simple urea derivative with potential applications in chemical synthesis and drug development. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of predicted data based on computational models and comparative data from analogous compounds. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of this compound in a research and development setting.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and computational algorithms.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0 - 7.5 | Singlet (broad) | 1H | NH -O |
| ~6.0 - 6.5 | Singlet (broad) | 2H | NH₂ |
| ~3.6 | Singlet | 3H | O-CH₃ |
Note: The chemical shifts of the N-H protons are highly dependent on solvent and concentration and may exchange with deuterium in deuterated solvents, leading to signal broadening or disappearance.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C =O (carbonyl) |
| ~60 | O-C H₃ |
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Strong, Broad | N-H Stretching (amine and amide) |
| 2950 - 2850 | Medium | C-H Stretching (methoxy) |
| ~1680 | Strong | C=O Stretching (amide I band) |
| ~1600 | Medium | N-H Bending (amide II band) |
| ~1450 | Medium | C-H Bending (methoxy) |
| ~1100 | Strong | C-O Stretching (methoxy) |
Predicted UV-Vis Absorption Data
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |
| ~200 - 220 | Low | Water or Ethanol | n → π* |
Note: The primary UV absorption for non-conjugated urea derivatives is typically a weak n → π transition of the carbonyl group, which occurs in the far UV region.[1][2]*
Experimental Protocols
The following sections outline general methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures for the analysis of small organic molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the this compound molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals and determine the chemical shifts and multiplicities.
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Process the FID, phase, and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum over a typical range of 4000 to 400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic absorption of this compound in the UV-Vis region.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., water, ethanol, or methanol).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically to achieve an absorbance between 0.1 and 1.0).
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a reference.
-
Fill a second quartz cuvette with the this compound solution.
-
Place the cuvettes in the spectrophotometer.
-
Record the absorbance spectrum over a range of approximately 190 to 400 nm.
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.
References
Methoxyurea Derivatives: A Comprehensive Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyurea derivatives, a versatile class of organic compounds, are attracting growing interest across various scientific disciplines. Characterized by the presence of a methoxy group attached to a urea scaffold, these molecules exhibit a wide range of biological activities, making them promising candidates for drug discovery and development, as well as for applications in agriculture. Their unique structural features allow for diverse chemical modifications, enabling the fine-tuning of their physicochemical properties and biological targets. This technical guide provides an in-depth overview of the current research applications of this compound derivatives, with a focus on their therapeutic potential as anticancer agents and hormone modulators, and their emerging roles in other fields. This document details quantitative data, experimental protocols, and key signaling pathways to facilitate further research and development in this exciting area.
I. Anticancer Activity of Methoxy-Substituted Diarylurea Derivatives
A significant area of research for methoxy-containing urea derivatives is in oncology. While not strictly N-methoxyureas, N-aryl-N'-arylurea compounds bearing methoxy substituents have demonstrated potent anticancer activity, often through the inhibition of protein kinases involved in cancer cell proliferation and survival signaling pathways.
Mechanism of Action: Kinase Inhibition
Many N,N'-diarylurea derivatives function as Type II kinase inhibitors, binding to the inactive "DFG-out" conformation of the kinase. The urea moiety is crucial for this interaction, forming key hydrogen bonds with the hinge region of the kinase domain. Methoxy substituents on the aryl rings can influence the compound's solubility, metabolic stability, and interactions with the hydrophobic regions of the kinase active site, thereby modulating potency and selectivity.
Below is a generalized signaling pathway illustrating the role of these inhibitors.
Caption: RAF/MEK/ERK Signaling Pathway Inhibition by Methoxy-substituted Diarylurea Derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives with methoxy substitutions against various cancer cell lines.[1]
| Compound ID | R1 Substituent | Target Cell Line | IC50 (µM)[1] |
| 8e | 4-OCH3 | A549 | >10 |
| MCF-7 | >10 | ||
| HCT116 | >10 | ||
| PC-3 | >10 | ||
| 9a | 4-OCH3 | A549 | 6.27 ± 0.41 |
| MCF-7 | 2.89 ± 0.15 | ||
| HCT116 | 3.12 ± 0.22 | ||
| PC-3 | 4.25 ± 0.33 |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Experimental Protocol: Synthesis of N-aryl-N'-arylmethylurea Derivatives
A general protocol for the synthesis of the anticancer compounds mentioned above involves the reaction of an appropriately substituted amine with an isocyanate.[1]
Workflow for Synthesis:
Caption: General Synthesis Workflow for N,N'-Diarylurea Derivatives.
Detailed Steps:
-
Preparation of the Amine Intermediate: The synthesis of the arylmethylamine component may involve multiple steps, including ether synthesis and subsequent reduction of an oxime.[2]
-
Urea Formation: A solution of the appropriate aryl isocyanate (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane) is added dropwise to a stirred solution of the arylmethylamine (1 equivalent) in the same solvent.
-
Reaction: The reaction mixture is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to yield the final N-aryl-N'-arylmethylurea derivative.
II. This compound Derivatives as Gonadotropin-Releasing Hormone (GnRH) Antagonists
A groundbreaking application of this compound derivatives is in the development of orally active, non-peptide GnRH receptor antagonists. Relugolix and the investigational drug Sufugolix are prominent examples that feature a 1-phenyl-3-methoxyurea moiety. These compounds have significant therapeutic implications for hormone-sensitive conditions.
Mechanism of Action: GnRH Receptor Antagonism
Relugolix acts as a competitive antagonist at the GnRH receptors in the anterior pituitary gland.[3] By blocking the binding of endogenous GnRH, it prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This suppression of gonadotropins leads to a rapid and dose-dependent decrease in the production of downstream sex hormones, such as testosterone in men and estrogen in women.
The following diagram illustrates the signaling pathway affected by Relugolix.
Caption: Mechanism of Action of Relugolix as a GnRH Receptor Antagonist.
Quantitative Data: Pharmacokinetics and Pharmacodynamics of Relugolix
The following table summarizes key pharmacokinetic and pharmacodynamic parameters of Relugolix.
| Parameter | Value |
| Route of Administration | Oral |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours |
| Elimination Half-life | 36 to 65 hours |
| Protein Binding | 68–71% |
| IC50 for GnRH Receptor | 0.12 nM |
| Effect on Estradiol (40 mg/day) | Suppression to <20 pg/mL within 24 hours in premenopausal women |
| Effect on Testosterone | Reduction to sustained castrate levels (<50 ng/dL) |
Experimental Protocol: General Synthesis of 1-Aryl-3-methoxyurea Derivatives
The synthesis of 1-aryl-3-methoxyurea derivatives can be achieved through several methods. A common approach involves the reaction of an aryl isocyanate with N,O-dimethylhydroxylamine or the carbonylation of an aniline derivative in the presence of a methoxyamine source.
Workflow for a One-Pot Synthesis:
Caption: One-Pot Synthesis of 1-Aryl-3-methoxyurea Derivatives.
Detailed Steps (Example: 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea):
-
Isocyanate Formation: To a solution of the starting aniline derivative in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere, a carbonylating agent such as triphosgene is added in the presence of a base (e.g., triethylamine) at low temperature. This generates the corresponding aryl isocyanate in situ.
-
Urea Formation: The appropriate amine (in this case, 4-methoxyaniline) is then added to the reaction mixture.
-
Reaction and Workup: The mixture is stirred at room temperature for a specified period. The reaction is then quenched, and the product is extracted using an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the final diarylurea product.
III. Other Potential Research Applications
While research is most prominent in the areas of oncology and endocrinology, preliminary studies and the broader activity of urea derivatives suggest potential applications for this compound compounds in other fields.
-
Antiviral Activity: Some urea and hydroxyurea derivatives have shown antiviral activity. For instance, certain 5-[1-methoxy-2,2-dihaloethyl]-2'-deoxyuridines have been synthesized and evaluated for their activity against herpes simplex virus (HSV). The methoxy group, in this case, was found to influence the potency of the compounds. Further exploration of N-methoxyurea derivatives and other methoxy-substituted ureas as antiviral agents is a promising area for future research.
-
Herbicidal Activity: Sulfonylureas are a major class of herbicides, and modifications of the urea linkage and substituent groups are common strategies to develop new herbicidal agents. Methoxy groups are frequently incorporated into the structures of potential herbicides to modulate their activity and selectivity. Research in this area focuses on synthesizing novel this compound derivatives and screening them for activity against various weed species.
-
Enzyme Inhibition: Beyond kinases, the urea scaffold is a known pharmacophore for inhibiting various other enzymes. The hydrogen bonding capabilities of the urea moiety make it an effective mimic of peptide bonds or a key interaction group in enzyme active sites. This compound derivatives could be designed as inhibitors for enzymes such as urease, lipoxygenase, or other metabolic enzymes.
Conclusion
This compound derivatives represent a diverse and promising class of compounds with significant potential in drug discovery and other areas of chemical biology. The established success of methoxy-containing diarylureas as kinase inhibitors in oncology and the development of N-methoxyurea derivatives as orally available GnRH antagonists highlight the value of this chemical scaffold. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers, stimulating further investigation into the synthesis of novel this compound derivatives and the exploration of their full therapeutic and industrial potential. Future research will likely uncover new biological targets and applications for this versatile class of molecules.
References
Methoxyurea: A Versatile Chemical Intermediate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyurea, a simple yet highly functionalized derivative of urea, has emerged as a valuable chemical intermediate in the landscape of organic synthesis. Its unique structural attributes, featuring both a nucleophilic amino group and a reactive ureido moiety, render it a versatile building block for the construction of a diverse array of organic molecules. This is particularly evident in the field of medicinal chemistry, where the this compound motif is increasingly incorporated into the design of novel therapeutic agents. The presence of the methoxy group can influence the molecule's lipophilicity, hydrogen bonding capabilities, and metabolic stability, making it an attractive component for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This technical guide provides a comprehensive overview of the role of this compound as a chemical intermediate. It covers its synthesis, key reactions, and applications, with a particular focus on its utility in the development of pharmaceuticals. Detailed experimental protocols for seminal reactions, quantitative data, and visualizations of relevant pathways are presented to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this important synthetic tool.
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. A common and efficient laboratory-scale synthesis involves the reaction of methoxyamine hydrochloride with potassium cyanate. This method is advantageous due to the ready availability of the starting materials.
Experimental Protocol: Synthesis of this compound from Methoxyamine Hydrochloride and Potassium Cyanate
Materials:
-
Methoxyamine hydrochloride
-
Potassium cyanate
-
Distilled water
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
A solution of methoxyamine hydrochloride is prepared in water in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice bath.
-
An aqueous solution of potassium cyanate is added dropwise to the stirred, cooled solution of methoxyamine hydrochloride.
-
The reaction mixture is stirred at a low temperature for a specified period to allow for the formation of this compound.
-
The pH of the solution is carefully adjusted to neutral or slightly acidic with hydrochloric acid to ensure the complete precipitation of the product.
-
The precipitated this compound is collected by vacuum filtration using a Büchner funnel.
-
The crude product is washed with cold water to remove any inorganic impurities.
-
The purified this compound is dried under vacuum to yield the final product.
Note: Specific quantities, reaction times, and temperatures would be optimized based on the desired scale of the reaction.
This compound as a Nucleophile: Introduction of the this compound Moiety
One of the most significant applications of this compound in organic synthesis is its role as a nucleophile to introduce the this compound functional group into a target molecule. This is exemplified in the synthesis of the gonadotropin-releasing hormone (GnRH) receptor antagonist, Relugolix.
Case Study: Synthesis of Relugolix
In the synthesis of Relugolix, the this compound moiety is incorporated in a late-stage step by reacting an aniline intermediate with an activating agent, such as N,N'-Carbonyldiimidazole (CDI), followed by the addition of methoxyamine.[1][2] This two-step, one-pot procedure is a highly effective method for forming the N-aryl-N'-methoxyurea linkage.
Workflow for the Introduction of the this compound Moiety in Relugolix Synthesis:
Experimental Protocol: Formation of the this compound Moiety in Relugolix Synthesis[2]
Materials:
-
1-(2,6-difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-6-(4-aminophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Aniline intermediate)
-
N,N'-Carbonyldiimidazole (CDI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methoxyamine hydrochloride
-
Acetonitrile
-
Water
-
Reaction flask with stirrer and condenser
-
Heating equipment
Procedure:
-
To a reaction flask containing the aniline intermediate (10 g, 0.018 mol) is added N,N'-Carbonyldiimidazole (5.8 g, 0.036 mol), N,N-Diisopropylethylamine (11.6 g, 0.09 mol), and acetonitrile (50 ml).[2]
-
The mixture is stirred at room temperature for 30 minutes to form the activated imidazolide intermediate.[2]
-
Methoxyamine hydrochloride (7.5 g, 0.09 mol) is then added to the reaction mixture.
-
The reaction is heated to 50 °C for 4.5 hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
Water (200 ml) is added to the flask, and the mixture is stirred for 1 hour to induce crystallization of the product.
-
The solid product (Relugolix) is collected by filtration.
Quantitative Data for Relugolix Synthesis Step:
| Reactant | Molar Quantity | Reagent | Molar Quantity | Solvent | Temperature | Time | Yield |
| Aniline Intermediate | 0.018 mol | CDI | 0.036 mol | Acetonitrile | 50 °C | 4.5 h | Not specified for this step |
| DIPEA | 0.09 mol | ||||||
| Methoxyamine HCl | 0.09 mol |
Key Reactions of this compound as a Chemical Intermediate
Beyond its role as a nucleophile for direct incorporation, this compound can participate in a variety of other chemical transformations, making it a versatile building block for more complex structures.
N-Acylation Reactions
The amino group of this compound can be readily acylated using standard acylating agents such as acyl chlorides or acid anhydrides. This reaction provides access to a range of N-acyl-N'-methoxyureas, which are of interest in medicinal chemistry due to their potential biological activities.
General Experimental Workflow for N-Acylation of this compound:
Experimental Protocol: General Procedure for N-Acylation of this compound
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Ice bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
This compound is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
The base is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
The acyl chloride is added dropwise to the stirred solution.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure N-acyl-N'-methoxyurea.
Representative Quantitative Data for N-Acylation of Ureas:
| Urea Derivative | Acylating Agent | Base | Solvent | Temperature | Time | Yield | Reference |
| Substituted Imidazolidin-2-one | Benzoyl Chloride | Triethylamine | Toluene | 110 °C | 1 h | 89% | |
| Substituted Imidazolidin-2-one | Various Acyl Chlorides | Triethylamine | THF | Reflux | 1 h | 35-95% |
Reactions with Aldehydes and Ketones
This compound can undergo condensation reactions with aldehydes and ketones to form various heterocyclic and acyclic products. The reaction with formaldehyde, for instance, can lead to the formation of methylol this compound derivatives, which can serve as precursors for further polymerization or cyclization reactions.
Cyclocondensation Reactions for Heterocycle Synthesis
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. For example, it can participate in Biginelli-type reactions with aldehydes and β-dicarbonyl compounds to yield dihydropyrimidinones. These reactions often require a catalyst and specific reaction conditions to achieve good yields. The resulting N-methoxy-dihydropyrimidinones are of interest for their potential pharmacological activities.
This compound-Containing Compounds in Drug Development
The incorporation of the this compound moiety has proven to be a successful strategy in the design of potent and orally bioavailable drugs.
Relugolix: A Case Study in GnRH Receptor Antagonism
Relugolix is an orally active, non-peptide GnRH receptor antagonist approved for the treatment of prostate cancer and uterine fibroids. Its mechanism of action involves competitively binding to GnRH receptors in the pituitary gland, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This leads to a reduction in the production of testosterone in men and estrogen in women.
GnRH Receptor Signaling Pathway and the Mechanism of Action of Relugolix:
References
The Structure-Activity Relationship of Methoxyurea: A Case of Diminished Activity
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a chemical entity is fundamental to its potential therapeutic application. In the case of methoxyurea, a close structural analog of the well-established drug hydroxyurea, the SAR landscape is primarily defined by a significant loss of biological activity. This technical guide synthesizes the available evidence to elucidate the critical structural determinants governing the activity of this compound and its derivatives, drawing comparisons with hydroxyurea to highlight the pivotal role of the hydroxyl group.
Core Structural Differences and Biological Activity
The primary distinction between this compound and its parent compound, hydroxyurea, lies in the substitution on the nitrogen atom of the urea backbone. This compound possesses a methoxy (-OCH3) group, whereas hydroxyurea features a hydroxyl (-OH) group. This seemingly minor alteration has profound implications for the molecule's biological activity.
A key study investigating the inhibition of DNA synthesis in HeLa cells provides a direct comparison of the activity of various hydroxyurea analogs. The findings demonstrated that while hydroxyurea and many of its N-substituted derivatives effectively inhibited the incorporation of thymidine-3H into DNA, methoxyamine, this compound, and N-methylthis compound had no effect upon thymidine uptake [1]. This suggests that the hydroxyl group is essential for the observed inhibitory activity on ribonucleotide reductase, the primary target of hydroxyurea.
Table 1: Comparative Activity of Hydroxyurea and this compound Analogs on DNA Synthesis in HeLa Cells [1]
| Compound | Activity (Inhibition of Thymidine-3H Incorporation) |
| Hydroxyurea | Active |
| N-methylhydroxyurea | Active |
| N-acetylhydroxyurea | Active |
| This compound | Inactive |
| N-methylthis compound | Inactive |
| Methoxyamine | Inactive |
The Mechanism of Action of Hydroxyurea: A Framework for Understanding this compound's Inactivity
Hydroxyurea's mechanism of action is well-characterized and serves as a crucial reference point for understanding why this compound is inactive. Hydroxyurea functions by inhibiting the enzyme ribonucleotide reductase (RNR)[2][3][4]. This enzyme is responsible for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair. The inhibition of RNR by hydroxyurea leads to a depletion of the deoxyribonucleotide pool, thereby arresting DNA replication and inducing cell cycle arrest in the S-phase.
The prevailing hypothesis for hydroxyurea's inhibitory mechanism involves the quenching of a tyrosyl free radical at the active site of the RNR enzyme. The hydroxyl group of hydroxyurea is believed to be crucial for this radical-scavenging activity.
The substitution of the hydroxyl group with a methoxy group in this compound fundamentally alters the electronic and chemical properties of the molecule. The methoxy group is less acidic and not as readily able to participate in the radical-mediated inhibition of RNR in the same manner as the hydroxyl group. This structural change is the most probable reason for this compound's lack of activity as a direct RNR inhibitor.
Signaling Pathway of Ribonucleotide Reductase Inhibition
The following diagram illustrates the established signaling pathway for the inhibition of DNA synthesis by targeting ribonucleotide reductase, a mechanism central to the activity of hydroxyurea. This compound, due to its structural differences, is not believed to effectively engage this pathway.
Caption: Inhibition of DNA synthesis by hydroxyurea via ribonucleotide reductase.
Experimental Protocols for Assessing Ribonucleotide Reductase Activity
The determination of a compound's ability to inhibit RNR is a critical step in evaluating its potential as an anticancer or antiviral agent. A common method involves measuring the incorporation of radiolabeled precursors into DNA in cultured cells.
Protocol: Thymidine Incorporation Assay
This assay quantifies the rate of DNA synthesis by measuring the incorporation of a radiolabeled nucleoside, such as [3H]thymidine, into newly synthesized DNA.
-
Cell Culture: HeLa cells or other relevant cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, hydroxyurea as a positive control) for a specified duration.
-
Radiolabeling: [3H]thymidine is added to the cell culture medium and incubated for a period to allow for its incorporation into DNA.
-
Cell Lysis and DNA Precipitation: The cells are harvested and lysed. The DNA is then precipitated using an acid solution (e.g., trichloroacetic acid) to separate it from other cellular components.
-
Quantification: The amount of radioactivity in the precipitated DNA is measured using a scintillation counter.
-
Data Analysis: The level of [3H]thymidine incorporation in treated cells is compared to that in untreated control cells to determine the percentage of inhibition of DNA synthesis.
This compound Moiety in Active Pharmaceutical Ingredients
While this compound itself appears to be biologically inactive in the context of RNR inhibition, the this compound moiety can be found in more complex and potent pharmaceutical compounds. For instance, sufugolix and relugolix are non-peptide, orally active antagonists of the gonadotropin-releasing hormone receptor (GnRHR) and contain a this compound group within their structures.
Caption: this compound as a structural component in complex active molecules.
It is crucial to note that in these cases, the biological activity is not attributed to the this compound group acting as an RNR inhibitor. Instead, the overall molecular architecture of sufugolix and relugolix is responsible for their high-affinity binding to the GnRH receptor. The SAR of these compounds is complex and involves multiple points of interaction with the receptor, and the this compound group is just one of several functional groups contributing to the overall pharmacological profile.
Conclusion
The structure-activity relationship of this compound is predominantly characterized by a lack of the biological activity observed in its close analog, hydroxyurea. The substitution of the critical hydroxyl group with a methoxy group appears to abrogate its ability to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis. While the this compound moiety is present in some complex, biologically active molecules, its role in these compounds is as a structural component rather than the primary driver of their pharmacological effect. For researchers in drug development, the SAR of this compound serves as a clear example of how a minor structural modification can lead to a significant loss of a specific biological function, underscoring the critical importance of the hydroxyl group in the activity of hydroxyurea and its analogs.
References
- 1. Synthesis, biological evaluation and molecular modeling of urea-containing MraY inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Hydroxyurea (therapeutics and mechanism): metabolism, carbamoyl nitroso, nitroxyl, radicals, cell signaling and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Treatment comparison of hydroxyurea versus ruxolitinib in essential thrombocythaemia: A matched‐cohort analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Methoxyurea in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyurea is a chemical compound of interest in various fields, including agriculture and pharmacology. Accurate quantification in biological matrices such as plasma, urine, and tissue is crucial for pharmacokinetic studies, toxicological assessments, and monitoring of exposure. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples. The methodologies described are based on established analytical techniques for structurally similar compounds, such as hydroxyurea and other urea-based herbicides, and serve as a comprehensive guide for method development and validation. The primary techniques covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of analytes that possess a UV chromophore. For urea-based compounds, direct UV detection can be challenging due to their poor chromophoric properties. Therefore, a derivatization step is often employed to enhance UV absorbance and improve chromatographic retention.
Experimental Protocol: HPLC-UV with Pre-Column Derivatization
This protocol is adapted from a method for hydroxyurea analysis and is expected to be suitable for this compound with appropriate validation.[1][2]
1. Sample Preparation (Plasma)
-
To 200 µL of plasma sample, add an appropriate internal standard (e.g., methylurea).
-
Precipitate proteins by adding 600 µL of methanol.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
2. Derivatization
-
To the supernatant, add 100 µL of 0.02 M xanthydrol (in methanol) and 100 µL of 1.5 M HCl.
-
Vortex and incubate at room temperature for 30 minutes to allow for the formation of xanthyl-derivatives.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 20 mM ammonium acetate (A) and acetonitrile (B).
-
Start with 95% A and 5% B.
-
Linearly increase to 50% B over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the this compound derivative to the internal standard against the concentration of this compound standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Quantitative Data Summary (Representative)
The following table summarizes representative performance characteristics for an HPLC-UV method based on the analysis of similar urea compounds.[1]
| Parameter | Value |
| Linearity Range | 5 - 400 µM |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 5 µM |
| Accuracy | 95.3% - 103.2% |
| Precision (RSD%) | < 12.8% |
Workflow Diagram
Caption: HPLC-UV workflow for this compound analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of small molecules. Similar to HPLC-UV, a derivatization step is typically required for urea compounds to increase their volatility and thermal stability for GC analysis.
Experimental Protocol: GC-MS with Silylation
This protocol is based on a validated method for hydroxyurea and can be adapted for this compound.
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-methoxyurea).
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate the solvent to dryness under nitrogen.
2. Derivatization
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60 °C for 30 minutes to form the trimethylsilyl (TMS) derivative.
3. GC-MS Conditions
-
GC Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 1 minute.
-
Ramp to 280 °C at 20 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the this compound-TMS derivative and the internal standard.
4. Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantify this compound in samples using the regression equation from the calibration curve.
Quantitative Data Summary (Representative)
The following table presents typical performance data for a GC-MS method for a similar urea compound.
| Parameter | Value |
| Reportable Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy | Within 15% of nominal value |
| Precision (RSD%) | < 15% |
| Extraction Efficiency | ~1.4 - 2.2% |
Workflow Diagram
Caption: GC-MS workflow for this compound quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and high-throughput capabilities. This method often requires minimal sample preparation and may not necessitate derivatization.
Experimental Protocol: LC-MS/MS
This protocol is adapted from a method for hydroxyurea and is highly suitable for this compound analysis.
1. Sample Preparation (Plasma)
-
To 50 µL of plasma, add 10 µL of an isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-methoxyurea) in water.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Inject a portion of the supernatant directly into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for polar compounds like this compound (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 1.5 mM ammonium formate in water.
-
B: Acetonitrile.
-
-
Gradient: Isocratic elution with 90% B at a flow rate of 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for this compound and its internal standard. (Transitions would need to be optimized for this compound).
-
3. Quantification
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against concentration using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the samples from this curve.
Quantitative Data Summary (Representative)
The following table outlines the expected performance characteristics for an LC-MS/MS method.
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (Bias %) | -3.77% to 2.96% |
| Intra-day Precision (CV%) | < 2.07% |
| Inter-day Precision (CV%) | < 4.28% |
Workflow Diagram
Caption: LC-MS/MS workflow for this compound analysis.
Conclusion
The analytical methods detailed in this document provide a strong foundation for the quantification of this compound in biological samples. While the protocols are adapted from methods for structurally related compounds, they represent the current state-of-the-art in bioanalytical chemistry. It is imperative that any of these methods be fully validated for the specific biological matrix and intended application to ensure accurate and reliable results. Key validation parameters should include selectivity, linearity, accuracy, precision, recovery, and stability. The choice of method will depend on the required sensitivity, throughput, and available instrumentation. For high-throughput and highly sensitive applications, LC-MS/MS is the recommended approach.
References
Application Notes and Protocols for Hydroxyurea in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyurea (HU), an antineoplastic agent, is a potent inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are essential for DNA synthesis and repair.[1][2][3][4] This mechanism of action leads to the arrest of the cell cycle in the S-phase, making it a valuable tool for cell synchronization in research settings.[5] Beyond its role in cell cycle control, hydroxyurea also induces apoptosis and has been shown to modulate signaling pathways, including the mTOR pathway. These characteristics make it a compound of significant interest in cancer research and drug development.
These application notes provide a comprehensive overview of the use of hydroxyurea in cell culture experiments, including its mechanism of action, protocols for key assays, and quantitative data on its effects on various cell lines. While the user initially inquired about Methoxyurea, the vast body of research available focuses on Hydroxyurea. This compound is a distinct but related compound, and due to the extensive characterization of hydroxyurea in cell culture, the following protocols and data are centered on this well-established agent.
Mechanism of Action
Hydroxyurea's primary mechanism of action is the inhibition of ribonucleotide reductase. By quenching a tyrosyl free radical at the active site of the RNR's M2 subunit, hydroxyurea halts the production of deoxyribonucleotides, thereby impeding DNA synthesis. This selective inhibition of DNA replication leads to an S-phase arrest of the cell cycle. Prolonged exposure or high concentrations of hydroxyurea can lead to the accumulation of DNA damage and the generation of reactive oxygen species (ROS), ultimately triggering apoptosis.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of hydroxyurea in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (mM) | Assay Method |
| HeLa | Cervical Cancer | 72 | ~2.5 | Cell Counting |
| MCF-7 | Breast Cancer | 48 | Not specified | Not specified |
| A549 | Lung Cancer | 24 | Not specified | MTT Assay |
| HCT116 | Colon Cancer | 24-48 | 1 | Annexin-V FITC |
Note: IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experiment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of hydroxyurea on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Hydroxyurea stock solution (sterile-filtered)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of hydroxyurea in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted hydroxyurea solutions. Include a vehicle control (medium with the same concentration of the solvent used for hydroxyurea) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the hydroxyurea concentration to determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes how to analyze the cell cycle distribution of cells treated with hydroxyurea using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Hydroxyurea stock solution
-
Phosphate-Buffered Saline (PBS), cold
-
70% Ethanol, cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in appropriate culture vessels and treat with the desired concentration of hydroxyurea for the specified time (e.g., 2 mM for 12-16 hours for synchronization).
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis in hydroxyurea-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Hydroxyurea stock solution
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with hydroxyurea as desired.
-
Harvest both adherent and floating cells.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation and gating strategies to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of Hydroxyurea.
Experimental Workflow
Caption: General experimental workflow.
References
Methoxyurea: A Key Reagent in the Synthesis of Potent GnRH Receptor Antagonists
Application Notes and Protocols for Researchers in Medicinal Chemistry
Introduction
Methoxyurea and its derivatives are increasingly recognized as valuable reagents in medicinal chemistry, particularly in the design and synthesis of highly potent and specific therapeutic agents. The this compound moiety can serve as a crucial pharmacophore, contributing significantly to the binding affinity and overall pharmacological profile of a drug candidate. This document provides detailed application notes and protocols for the use of this compound in the synthesis of gonadotropin-releasing hormone (GnRH) receptor antagonists, exemplified by the drugs sufugolix and relugolix. These agents are pivotal in the management of hormone-dependent conditions such as endometriosis, uterine fibroids, and prostate cancer.
This compound in the Synthesis of GnRH Receptor Antagonists
The this compound group is a key structural feature in a class of non-peptide, orally active GnRH receptor antagonists. Its presence is integral to the high binding affinity and antagonistic activity of these compounds. The synthesis of these complex molecules often involves the introduction of the this compound group at a late stage, highlighting the importance of robust and efficient synthetic methodologies.
Case Studies: Sufugolix and Relugolix
Sufugolix and its successor, relugolix, are potent antagonists of the GnRH receptor.[1][2] The development from sufugolix to relugolix focused on improving the drug's profile, including reducing cytochrome P450 inhibition and enhancing in vivo antagonistic activity, while retaining the essential this compound pharmacophore.[1]
Table 1: In Vitro and In Vivo Activity of this compound-Containing GnRH Antagonists
| Compound | Target | In Vitro Activity (IC50) | In Vivo Activity |
| Sufugolix | GnRH Receptor | 0.1 nM (affinity), 0.06 nM (inhibition)[1] | Oral administration of 30 mg/kg in castrated male cynomolgus monkeys resulted in nearly complete suppression of luteinizing hormone levels for more than 24 hours.[1] |
| Relugolix | GnRH Receptor | Not explicitly stated in the provided search results. | A 40 mg once-daily dose in premenopausal women suppresses estradiol levels to postmenopausal levels (<20 pg/mL). In men, it reduces testosterone levels to sustained castrate levels (<50 ng/dL). |
Experimental Protocol: Synthesis of an N-Aryl-N'-Methoxyurea Moiety
The following is a generalized protocol for the introduction of a this compound group onto an aniline precursor, based on the reported synthesis of relugolix. This two-step, one-pot procedure is a common and effective method in medicinal chemistry.
Materials and Reagents
-
Aniline precursor
-
N,N'-Carbonyldiimidazole (CDI)
-
N-methoxyamine or its hydrochloride salt
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Purification supplies (e.g., silica gel for column chromatography, appropriate eluents)
Procedure
-
Activation of the Aniline:
-
Dissolve the aniline precursor in an anhydrous aprotic solvent under an inert atmosphere.
-
Add N,N'-carbonyldiimidazole (CDI) (typically 1.1-1.5 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS). This step forms an intermediate imidazolide.
-
-
Formation of the this compound:
-
To the solution containing the activated aniline intermediate, add N-methoxyamine (or its hydrochloride salt along with a non-nucleophilic base like triethylamine to liberate the free base) (typically 1.2-2.0 equivalents).
-
Continue stirring the reaction mixture at room temperature overnight, or until the reaction is deemed complete by TLC or LC-MS analysis.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-N'-methoxyurea compound.
-
Logical Workflow for the Synthesis of a this compound-Containing Drug Candidate
Caption: Synthetic workflow for N-aryl-N'-methoxyurea formation.
Signaling Pathway of the GnRH Receptor
Relugolix and sufugolix exert their therapeutic effects by antagonizing the GnRH receptor, a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs. The binding of GnRH to its receptor normally triggers a cascade of intracellular events leading to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By blocking this initial step, this compound-containing antagonists effectively suppress the entire hypothalamic-pituitary-gonadal axis.
Caption: Simplified GnRH receptor signaling pathway.
Conclusion
This compound is a valuable reagent in medicinal chemistry, enabling the synthesis of potent and selective drug candidates. The successful development of GnRH receptor antagonists like sufugolix and relugolix underscores the importance of the this compound moiety in achieving high therapeutic efficacy. The provided protocols and diagrams serve as a resource for researchers engaged in the design and synthesis of novel therapeutics targeting GPCRs and other important biological targets.
References
High-performance liquid chromatography (HPLC) method for Methoxyurea analysis
This document provides a comprehensive guide for the determination of Methoxyurea using High-Performance Liquid Chromatography (HPLC). The detailed method is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Introduction
This compound is a chemical compound of interest in various research and industrial applications. A reliable and accurate analytical method is crucial for its quantification in different matrices. This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, providing a detailed protocol from sample preparation to data analysis. The method is designed to be robust, specific, and accurate, making it suitable for routine analysis.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[1][2][3]
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or ultrapure grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate) may be used for pH control of the mobile phase.[2]
-
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These parameters may be adjusted to optimize the separation depending on the specific instrument and column used.
| Parameter | Condition |
| Stationary Phase | C18 Reversed-Phase Column (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile:Water (e.g., 30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Sample Solutions
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).
Sample Solution Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.
-
Sonicate the solution for 10-15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Method Validation (Hypothetical Data)
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following table summarizes the typical validation parameters and their expected acceptance criteria.
| Validation Parameter | Hypothetical Results | Acceptance Criteria |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Range | 1 - 100 µg/mL | Dependent on application |
| Precision (%RSD) | < 2.0% | %RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.3 µg/mL | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from blank and placebo was observed. | Peak purity index > 0.99 and no co-elution |
Results and Discussion
Under the described chromatographic conditions, this compound is expected to be well-retained and eluted as a symmetrical peak. The retention time will be dependent on the exact mobile phase composition and the specific C18 column used. A typical chromatogram would show a sharp peak for this compound against a stable baseline. The method's linearity, precision, and accuracy should fall within the acceptable limits as outlined in the validation section.
Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound analysis by HPLC.
Conclusion
The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is detailed and can be readily implemented in a laboratory setting. It is recommended to perform a full method validation to ensure the method's performance for its intended use. This application note serves as a valuable resource for researchers and analysts working with this compound.
References
Application Notes and Protocols for Infrared (IR) Spectroscopy in the Functional Group Analysis of Methoxyurea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Fourier Transform Infrared (FTIR) spectroscopy for the qualitative and quantitative analysis of Methoxyurea. The protocols outlined below are intended for use in research and quality control environments within the pharmaceutical and chemical industries.
Introduction to this compound and IR Spectroscopy
This compound (CH₃ONHCONH₂) is a small organic molecule of interest in pharmaceutical development due to its structural similarity to other biologically active ureas. Infrared spectroscopy is a rapid, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by measuring the absorption of infrared radiation by its vibrational modes. This technique is particularly well-suited for the identification of functional groups, which have characteristic absorption frequencies. In this compound, the key functional groups for analysis are the urea moiety (-NH-CO-NH-) and the methoxy group (-OCH₃).
Functional Group Analysis of this compound
The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent functional groups. The primary vibrational modes and their expected absorption regions are detailed in the table below.
Data Presentation: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3430 | N-H Asymmetric Stretch | Urea (-NH₂) | Strong |
| ~3330 | N-H Symmetric Stretch | Urea (-NH₂) | Strong |
| ~3190 | N-H Stretch (H-bonded) | Urea (-NH-) | Strong, Broad |
| ~2950 | C-H Asymmetric Stretch | Methoxy (-OCH₃) | Medium |
| ~2830 | C-H Symmetric Stretch | Methoxy (-OCH₃) | Medium |
| ~1680 | C=O Stretch (Amide I) | Urea (-CO-) | Very Strong |
| ~1610 | N-H Bending (Amide II) | Urea (-NH₂) | Strong |
| ~1460 | C-H Bending | Methoxy (-OCH₃) | Medium |
| ~1410 | C-N Stretch | Urea (-C-N-) | Medium-Strong |
| ~1150 | N-C-N Skeletal Vibration | Urea | Medium |
| ~1050 | C-O Stretch | Methoxy (-O-CH₃) | Strong |
| ~780 | N-H Wagging | Urea (-NH₂) | Medium, Broad |
Note: The exact peak positions may vary slightly due to sample preparation, physical state, and intermolecular interactions such as hydrogen bonding.
Experimental Protocols
Two common methods for the analysis of solid this compound samples by FTIR spectroscopy are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).
Protocol for KBr Pellet Preparation and Analysis
This method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide and compressing it into a thin, transparent pellet.
Materials:
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.
-
Agate mortar and pestle
-
Pellet press with a die set (e.g., 13 mm)
-
FTIR spectrometer
Procedure:
-
Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of dry IR-grade KBr. The recommended sample-to-KBr ratio is approximately 1:100.
-
Transfer the weighed KBr to the agate mortar and grind it to a fine powder.
-
Add the this compound sample to the mortar and continue to grind the mixture until a homogenous, fine powder is obtained. This ensures a uniform distribution of the sample within the KBr matrix.
-
Carefully transfer the powder mixture into the pellet die.
-
Place the die in the hydraulic press and apply a pressure of 7-10 tons for 2-3 minutes to form a transparent or semi-transparent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to correct for any atmospheric and matrix absorptions.
Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis
ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for rapid analysis of solid powders.
Materials:
-
This compound sample
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol) and soft tissue
Procedure:
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the infrared spectrum of the sample over the desired range (typically 4000-650 cm⁻¹).
-
The instrument's software will automatically perform an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
Mandatory Visualizations
Logical Relationship of this compound Functional Groups to IR Spectrum
Caption: Relationship between this compound's functional groups and their IR absorptions.
Experimental Workflow for FTIR Analysis of this compound
Application Note: Quantitative Determination of Methoxyurea Concentration using UV-Vis Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyurea, a derivative of urea, is a compound of interest in pharmaceutical and chemical research. Accurate and rapid determination of its concentration is crucial for various applications, including reaction monitoring, quality control of starting materials, and formulation development. This application note describes a detailed protocol for the quantitative analysis of this compound in solution using UV-Visible (UV-Vis) spectroscopy. UV-Vis spectroscopy offers a simple, cost-effective, and non-destructive method for determining the concentration of analytes with suitable chromophores. The method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species.
Principle of the Method
The quantitative determination of this compound by UV-Vis spectroscopy relies on the Beer-Lambert law, which is expressed as:
A = εbc
Where:
-
A is the absorbance (unitless)
-
ε (epsilon) is the molar absorptivity, a constant specific to the substance at a given wavelength (in L·mol⁻¹·cm⁻¹)
-
b is the path length of the cuvette (typically 1 cm)
-
c is the concentration of the substance (in mol·L⁻¹)
By measuring the absorbance of a this compound solution at its wavelength of maximum absorbance (λmax), where the signal is strongest and most stable, the concentration can be determined. A calibration curve constructed from a series of standards of known concentrations is used to accurately determine the concentration of unknown samples.
Materials and Reagents
-
This compound (analytical standard grade)
-
Solvent (e.g., Deionized water, Ethanol, or Methanol). The choice of solvent is critical and should be one in which this compound is soluble and that does not absorb significantly in the analytical wavelength range.
-
Volumetric flasks (various sizes: 10 mL, 25 mL, 50 mL, 100 mL)
-
Pipettes (various sizes)
-
Quartz cuvettes (1 cm path length)
Instrumentation
-
A double-beam UV-Vis spectrophotometer capable of scanning in the UV range (e.g., 200-400 nm).
Experimental Protocols
Protocol 1: Determination of Wavelength of Maximum Absorbance (λmax)
Objective: To identify the wavelength at which this compound exhibits the highest absorbance.
Procedure:
-
Prepare a stock solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in a volumetric flask to a known concentration (e.g., 100 µg/mL).
-
Dilute the stock solution: Prepare a working solution of a moderate concentration (e.g., 10 µg/mL) from the stock solution.
-
Scan the UV spectrum:
-
Fill a quartz cuvette with the chosen solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Replace the blank cuvette with a cuvette containing the this compound working solution.
-
Scan the absorbance of the solution over the same wavelength range.
-
-
Identify λmax: The wavelength at which the highest absorbance peak is observed is the λmax for this compound in that specific solvent. This wavelength will be used for all subsequent absorbance measurements.
Protocol 2: Preparation of Calibration Standards and Construction of a Calibration Curve
Objective: To create a standard curve that plots absorbance versus concentration, which will be used to determine the concentration of unknown samples.
Procedure:
-
Prepare a stock solution: Prepare a high-concentration stock solution of this compound with a precisely known concentration (e.g., 100 µg/mL).
-
Prepare a series of calibration standards: From the stock solution, prepare a series of at least five standard solutions of decreasing concentrations by serial dilution. The concentration range should bracket the expected concentration of the unknown samples.
-
Measure the absorbance of standards:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the solvent blank.
-
Measure the absorbance of each standard solution, starting from the lowest concentration.
-
Rinse the cuvette with the next standard solution before filling it for measurement.
-
-
Construct the calibration curve:
-
Plot the absorbance of the standards on the y-axis against their corresponding concentrations on the x-axis.
-
Perform a linear regression analysis on the data points.
-
The resulting equation of the line (y = mx + c, where y is absorbance and x is concentration) and the correlation coefficient (R²) should be determined. An R² value close to 1.0 (e.g., >0.995) indicates a good linear relationship.
-
Workflow for Calibration Curve Construction
Caption: Workflow for preparing standards and constructing a calibration curve.
Protocol 3: Determination of this compound Concentration in an Unknown Sample
Objective: To determine the concentration of this compound in a sample solution.
Procedure:
-
Prepare the sample solution: Dissolve the unknown sample in the same solvent used for the calibration standards. Dilute the sample if necessary to ensure that its absorbance falls within the linear range of the calibration curve.
-
Measure the absorbance:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument with the solvent blank.
-
Measure the absorbance of the unknown sample solution.
-
-
Calculate the concentration:
-
Using the equation from the linear regression of the calibration curve (y = mx + c), substitute the measured absorbance (y) of the unknown sample and solve for the concentration (x).
-
Alternatively, determine the concentration by interpolating the absorbance value on the calibration curve.
-
Remember to account for any dilution factors used in the sample preparation to determine the concentration of the original, undiluted sample.
-
Logical Flow for Unknown Sample Analysis
Caption: Process for determining the concentration of an unknown sample.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables.
Table 1: Calibration Curve Data for this compound
| Standard Concentration (µg/mL) | Absorbance at λmax |
| 2.0 | [Absorbance 1] |
| 4.0 | [Absorbance 2] |
| 6.0 | [Absorbance 3] |
| 8.0 | [Absorbance 4] |
| 10.0 | [Absorbance 5] |
Table 2: Linear Regression Analysis of the Calibration Curve
| Parameter | Value |
| Wavelength (λmax) | [Value] nm |
| Slope (m) | [Value] |
| Y-intercept (c) | [Value] |
| Correlation Coefficient (R²) | [Value] |
Table 3: Analysis of Unknown this compound Sample
| Sample ID | Absorbance at λmax | Calculated Concentration (µg/mL) | Dilution Factor | Original Concentration (µg/mL) |
| Sample A | [Absorbance] | [Calculated Value] | [Factor] | [Final Value] |
Method Validation
For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Linearity: Assessed from the calibration curve (R² value).
-
Accuracy: Determined by spike-recovery studies, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analysis of multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analysis of the same sample on different days by different analysts or with different equipment.
-
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantitation (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Specificity: The ability of the method to measure the analyte of interest in the presence of other components (e.g., excipients, impurities).
Conclusion
UV-Vis spectroscopy provides a straightforward and reliable method for the quantitative determination of this compound. By following the detailed protocols for determining the λmax, constructing a calibration curve, and analyzing unknown samples, researchers can obtain accurate and precise concentration measurements. Proper method validation is essential for ensuring the reliability of the results for research and quality control purposes.
Methoxyurea in Agrochemical Innovation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methoxyurea and its derivatives have emerged as a versatile scaffold in the discovery and development of novel agrochemicals. This class of compounds has demonstrated a broad spectrum of biological activities, including herbicidal, insecticidal, fungicidal, and plant growth regulatory effects. This document provides detailed application notes on the use of this compound in agrochemical research, complete with experimental protocols and quantitative data to facilitate further investigation and development.
Herbicidal Applications
This compound derivatives, particularly within the sulfonylurea class, are potent herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][2]
Quantitative Data: Herbicidal Activity
| Compound Type | Target Weed(s) | Bioassay Type | Efficacy | Reference |
| Phenylpyrazole derivatives | Amaranthus retroflexus | Not Specified | High herbicidal properties | Not Specified |
| Pyrazolyl amido urea derivatives | Abutilon theophrasti, Amaranthus retroflexus | Pre- and Post-emergence | 100% inhibition at 2250 g/ha | Not Specified |
| Substituted pyrazole isothiocyanates | Echinochloa crusgalli, Cyperus iria, Dactylis glomerata, Trifolium repens | Not Specified | EC50 values ranging from 59.41 to 67.72 µg/mL | Not Specified |
| Phenylpyridine moiety-containing pyrazole derivatives | Digitaria sanguinalis, Abutilon theophrasti, Setaria viridis | Post-emergence | Moderate activity at 150 g a.i./hm² | Not Specified |
| Novel Sulfonylurea Derivatives | Rape | Rape disc assay and pot bioassay | Potent herbicidal activity | [3][4][5] |
Experimental Protocol: Pre- and Post-Emergence Herbicide Bioassay
This protocol outlines a whole-plant bioassay to evaluate the pre- and post-emergence herbicidal activity of this compound derivatives.
Materials:
-
Test compounds (this compound derivatives)
-
Commercial herbicide standard (e.g., a known ALS inhibitor)
-
Weed seeds (e.g., Amaranthus retroflexus, Echinochloa crusgalli)
-
Potting mix (soil, sand, and peat moss in a 2:1:1 ratio)
-
Pots (10 cm diameter)
-
Greenhouse facilities with controlled temperature and light
-
Spray chamber calibrated to deliver a specific volume
Procedure:
Pre-Emergence Application:
-
Fill pots with the potting mix.
-
Sow a predetermined number of weed seeds (e.g., 20-30 seeds) on the soil surface.
-
Cover the seeds with a thin layer of soil (approximately 0.5 cm).
-
Prepare solutions of the test compounds and the standard herbicide at various concentrations.
-
Apply the herbicide solutions evenly to the soil surface using the spray chamber. An untreated control group should be sprayed with water only.
-
Transfer the pots to the greenhouse.
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), assess the herbicidal effect by counting the number of emerged and healthy seedlings and comparing it to the untreated control. Calculate the percentage of inhibition.
Post-Emergence Application:
-
Sow weed seeds in pots and allow them to grow in the greenhouse until they reach the 2-3 leaf stage.
-
Prepare solutions of the test compounds and the standard herbicide at various concentrations.
-
Apply the herbicide solutions uniformly to the foliage of the seedlings using the spray chamber. Ensure complete coverage. An untreated control group should be sprayed with water only.
-
Return the pots to the greenhouse.
-
After a set period (e.g., 14 days), visually assess the plant injury (e.g., chlorosis, necrosis, growth inhibition) using a rating scale (e.g., 0 = no injury, 100 = complete death).
Signaling Pathway: Inhibition of Acetolactate Synthase (ALS)
Sulfonylurea herbicides, a prominent class of this compound derivatives, function by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme is the first step in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.
References
- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives [cjcu.jlu.edu.cn]
- 4. Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Methoxyurea stability and degradation pathways under experimental conditions
Welcome to the technical support center for methoxyurea stability and degradation studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and understanding the stability profile of this compound under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][3][4] This information is critical for formulation development, determining appropriate storage conditions, and ensuring the safety and efficacy of potential drug products.
Q2: What are the typical stress conditions applied in a forced degradation study of this compound?
According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to simulate potential environmental influences. These typically include:
-
Hydrolysis: Across a range of pH values (acidic, neutral, and basic).
-
Oxidation: Using common oxidizing agents like hydrogen peroxide.
-
Thermal Stress: Exposing the solid or solution to elevated temperatures.
-
Photostability: Exposing the solid or solution to UV and visible light.
Q3: What are the likely degradation pathways for this compound?
Based on the chemistry of urea and its derivatives, the following degradation pathways for this compound are plausible:
-
Hydrolysis: The urea moiety is susceptible to hydrolysis, which can be catalyzed by acid or base. This would likely lead to the cleavage of the amide bonds, potentially yielding methoxyamine, ammonia, and carbon dioxide.
-
Thermal Decomposition: Heating urea-based compounds can lead to the formation of isocyanates and amines. For this compound, this could result in the formation of methoxyisocyanate and ammonia. Further reactions of these intermediates could lead to the formation of biuret-like structures.
-
Oxidation: The nitrogen and oxygen atoms in this compound could be susceptible to oxidation. While specific oxidative degradation products of this compound are not well-documented, general principles suggest the potential for the formation of N-oxides or other oxidized species.
Q4: How can I analyze this compound and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products. This typically involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is usually performed using a UV detector. For the identification of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
Troubleshooting Guides
Problem 1: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions are too mild.
-
Solution: Increase the severity of the stress conditions. For hydrolysis, increase the concentration of the acid or base, increase the temperature, or prolong the exposure time. For thermal stress, increase the temperature. For photostability, ensure the light intensity and duration of exposure meet ICH guidelines.
Problem 2: Complete degradation of this compound is observed.
-
Possible Cause: The stress conditions are too harsh.
-
Solution: Reduce the severity of the stress conditions. Use lower concentrations of acid/base, lower temperatures, or shorter exposure times. The goal is to achieve partial degradation (typically 5-20%) to be able to observe the primary degradation products.
Problem 3: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause 1: Inappropriate mobile phase pH.
-
Solution: this compound and its potential degradation products may have ionizable groups. Adjust the pH of the mobile phase to ensure good peak shape. For amine-containing compounds, a slightly acidic pH is often beneficial.
-
-
Possible Cause 2: Unsuitable column or mobile phase composition.
-
Solution: Screen different stationary phases (e.g., C8, phenyl-hexyl) and vary the organic modifier (acetonitrile vs. methanol) and its proportion in the mobile phase. Employing a gradient elution can also improve the separation of compounds with different polarities.
-
Problem 4: Mass balance in the stability study is poor (sum of the assay of the parent compound and the impurities is not close to 100%).
-
Possible Cause 1: Some degradation products are not detected by the UV detector.
-
Solution: Use a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector to check for non-chromophoric degradation products.
-
-
Possible Cause 2: Degradation products are volatile.
-
Solution: This can be challenging to address. If suspected, techniques like headspace GC-MS could be used to identify volatile degradants.
-
-
Possible Cause 3: Degradation products are not eluting from the HPLC column.
-
Solution: Use a stronger mobile phase or a different column to ensure all components are eluted. A gradient that goes to a high percentage of organic solvent at the end of the run can help wash out strongly retained compounds.
-
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study on a this compound drug substance.
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and neutralize it with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Heat the vial in an oven at a temperature below its melting point (e.g., 80°C) for a specified period.
-
At each time point, dissolve a portion of the solid in the initial solvent for analysis.
-
-
Photostability:
-
Expose a thin layer of solid this compound and a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Keep a control sample protected from light.
-
Analyze the exposed and control samples.
-
3. Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method. Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the this compound peak.
Development of a Stability-Indicating HPLC-UV Method for this compound
This protocol provides a systematic approach to developing a stability-indicating HPLC method.
1. Initial Method Scouting:
-
Column: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where this compound has significant absorbance (to be determined by UV scan, likely around 210 nm).
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Analyze a mixture of the stressed samples from the forced degradation study.
-
Objective: Achieve baseline separation of the parent this compound peak from all degradation product peaks.
-
Optimization Steps:
-
Adjust Gradient: Modify the gradient slope and duration to improve the separation of closely eluting peaks.
-
Change Organic Modifier: Replace acetonitrile with methanol to alter selectivity.
-
Modify pH: Use different buffers (e.g., phosphate, acetate) at various pH values to improve peak shape and resolution.
-
Screen Columns: If adequate separation is not achieved, try columns with different stationary phases (e.g., C8, Phenyl-Hexyl, polar-embedded).
-
3. Method Validation: Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Data Presentation
While specific quantitative data for this compound degradation is not extensively available in the public domain, the following table provides a template for summarizing results from a forced degradation study.
| Stress Condition | Reagent/Parameters | Duration | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 h | e.g., 85.2 | e.g., 2 | e.g., DP1 (3.5 min) |
| Base Hydrolysis | 0.1 M NaOH, RT | 24 h | e.g., 78.9 | e.g., 3 | e.g., DP3 (4.2 min) |
| Oxidation | 3% H₂O₂, RT | 24 h | e.g., 92.1 | e.g., 1 | e.g., DP4 (5.1 min) |
| Thermal (Solid) | 80°C | 48 h | e.g., 98.5 | e.g., 1 | e.g., DP5 (6.8 min) |
| Photostability | ICH Q1B | - | e.g., 95.7 | e.g., 2 | e.g., DP6 (7.3 min) |
Visualizations
Proposed Degradation Pathways of this compound
Caption: Plausible degradation pathways of this compound under different stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting and analyzing forced degradation studies.
Logical Flow for Stability-Indicating Method Development
References
How to resolve Methoxyurea solubility issues in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Methoxyurea.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you might encounter.
Question: My this compound is not dissolving in my chosen solvent. What should I do?
Answer:
Several factors can influence the dissolution of this compound. Consider the following troubleshooting steps:
-
Solvent Selection: this compound is a polar molecule. Ensure you are using a solvent with compatible polarity. Polar solvents like water, DMSO (Dimethyl Sulfoxide), and DMF (Dimethylformamide) are generally good starting points. For less polar applications, alcohols such as ethanol or methanol may be suitable, though solubility might be lower.[1][2]
-
Increase Temperature: The solubility of urea derivatives typically increases with temperature.[1][2] Gentle warming of the solution while stirring can significantly improve dissolution. Be cautious not to exceed the decomposition temperature of this compound.
-
Mechanical Agitation: Ensure vigorous mixing. Use a vortex mixer or sonication to increase the interaction between the solvent and the this compound particles.
-
Particle Size: If you are working with a crystalline solid, grinding it into a fine powder will increase the surface area, which can lead to faster dissolution.
-
Check for Saturation: It is possible that you have exceeded the solubility limit of this compound in your chosen solvent at the current temperature. You can test this by adding a small amount of additional solvent to see if more of the compound dissolves.
Below is a decision-making workflow to troubleshoot solubility issues.
Question: My this compound precipitates out of solution during my experiment. How can I prevent this?
Answer:
Precipitation of this compound can occur due to several factors, including changes in temperature, solvent composition, or concentration.
-
Temperature Fluctuations: A common cause of precipitation is a decrease in temperature. If your stock solution was prepared at an elevated temperature, it might become supersaturated as it cools to room temperature. Try to maintain a constant temperature throughout your experiment.
-
Solvent Evaporation: Evaporation of the solvent will increase the concentration of this compound, potentially exceeding its solubility limit. Keep containers well-sealed to prevent solvent loss.
-
Change in Solvent Environment: If you are adding the this compound stock solution to a different solvent system (e.g., adding a DMSO stock to an aqueous buffer), the change in polarity can cause the compound to precipitate. To mitigate this, you can:
-
Decrease the concentration of the this compound stock solution.
-
Add the stock solution dropwise while vigorously stirring the receiving solution.
-
Consider using a co-solvent system that is miscible with both the stock and the final solution.
-
-
pH Effects: While this compound is a neutral compound, extreme pH values in your experimental medium could potentially affect its stability and solubility. Ensure the pH of your solution is within a suitable range.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: Based on the polar nature of urea compounds, the following solvents are recommended:
-
High Polarity (likely high solubility): Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF).[3]
-
Medium Polarity (likely moderate solubility): Ethanol, Methanol.
It is always recommended to experimentally determine the solubility in your specific solvent system.
Q2: Is there any quantitative data available for the solubility of this compound?
A2: Currently, there is a lack of publicly available, specific quantitative solubility data for this compound in various solvents. Therefore, it is crucial to determine the solubility experimentally for your specific application. We provide a general protocol for this purpose in the "Experimental Protocols" section.
Q3: How does temperature affect the solubility of this compound?
A3: For most urea derivatives, solubility in polar solvents increases with temperature. If you are facing solubility issues, gentle heating can be an effective strategy. However, be mindful of the compound's stability at higher temperatures.
Q4: Can I use a co-solvent to improve the solubility of this compound?
A4: Yes, using a co-solvent can be a very effective strategy. For example, if you need to dissolve this compound in an aqueous buffer but are facing solubility limits, preparing a concentrated stock in a water-miscible organic solvent like DMSO or ethanol and then adding it to the buffer can be a good approach.
Data Presentation
Table 1: this compound Solubility in Common Solvents at Room Temperature (25 °C)
| Solvent | Experimentally Determined Solubility (mg/mL) | Observations |
| Water | ||
| DMSO | ||
| DMF | ||
| Ethanol | ||
| Methanol | ||
| (Add other solvents as needed) |
Table 2: Effect of Temperature on this compound Solubility in (Specify Solvent)
| Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| 25 | ||
| 37 | ||
| 50 | ||
| (Add other temperatures as needed) |
Experimental Protocols
Protocol: Determination of this compound Solubility using the Shake-Flask Method
This protocol provides a reliable method to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of choice
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable quantitative analysis equipment
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial on an orbital shaker and agitate at a constant temperature for 24-48 hours to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the vial to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and filter it through a chemically compatible syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC with a standard curve.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.
-
The following diagram illustrates the workflow for this experimental protocol.
References
Common side reactions and byproducts of Methoxyurea in synthesis
Welcome to the technical support center for methoxyurea synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand potential side reactions and byproducts encountered during the synthesis and use of this compound. The information provided is based on established principles of organic chemistry and data from related urea derivatives, due to the limited specific literature on this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected side reactions during the synthesis of this compound?
A1: The synthesis of this compound, typically involving the reaction of methoxyamine with an isocyanate or a phosgene equivalent, can be accompanied by several side reactions. Based on the reactivity of analogous urea derivatives, the most common side reactions include:
-
Dimerization/Trimerization of Isocyanate: If using an isocyanate precursor, it can react with itself to form dimers (uretidinediones) or trimers (isocyanurates), especially at elevated temperatures or in the presence of certain catalysts.
-
Formation of Symmetrical Byproducts: When using phosgene or its substitutes like triphosgene, if the addition of methoxyamine is not carefully controlled, the intermediate can react with another molecule of methoxyamine to form N,N'-dithis compound.[1]
-
Biuret Formation: The newly formed this compound can sometimes react with another molecule of isocyanate to form a biuret derivative. This is more common in reactions with an excess of isocyanate.[2]
Q2: What are the likely thermal decomposition products of this compound?
Q3: Can the N-O bond in this compound cleave during a reaction?
A3: Yes, the N-O bond in N-alkoxy compounds, including hydroxylamine derivatives, is known to be relatively weak and can be cleaved under certain conditions.[3][4][5] Reductive conditions, transition metal catalysts, or radical reactions could potentially lead to the cleavage of the N-O bond in this compound, which would result in the formation of urea and methanol or their derivatives. This is a critical consideration when planning multi-step syntheses involving this compound.
Q4: How can I minimize the formation of byproducts during this compound synthesis?
A4: To minimize byproduct formation, consider the following strategies:
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of your amine and isocyanate precursors.
-
Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions like isocyanate dimerization/trimerization.
-
Order of Addition: When using a phosgene equivalent, slow, controlled addition of the reagent to the methoxyamine solution can help prevent the formation of symmetrical byproducts.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Troubleshooting Guides
Problem 1: Low Yield of this compound and Presence of High Molecular Weight Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Isocyanate Dimerization/Trimerization | Monitor the reaction temperature closely and maintain it at the lowest possible point for the reaction to proceed. Consider using a catalyst that favors the desired reaction over self-condensation. | Reduced formation of high molecular weight byproducts and an increased yield of this compound. |
| Biuret Formation | Ensure accurate stoichiometry with no excess of the isocyanate reagent. If possible, add the isocyanate solution portion-wise to the methoxyamine solution. | Minimize the opportunity for the product to react with the starting material, thus reducing biuret formation. |
| Reaction with Solvent | If using a protic solvent, it may compete with methoxyamine in reacting with the isocyanate. Switch to an inert, aprotic solvent such as THF, DCM, or toluene. | Increased selectivity for the desired reaction and higher yield of this compound. |
Problem 2: Presence of an Unexpected Symmetrical Urea Byproduct (e.g., N,N'-dithis compound)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Reagent Addition (Phosgene-based synthesis) | When using phosgene or a substitute, add it slowly and with efficient stirring to a solution of methoxyamine. This maintains a low concentration of the reactive intermediate. | Favors the reaction of the intermediate with the desired amine before it can react with a second molecule of the phosgene equivalent. |
| Localized High Concentration | Improve the stirring efficiency of the reaction mixture to ensure rapid and homogeneous mixing of the reagents. | Prevents localized areas of high reagent concentration that can lead to the formation of symmetrical byproducts. |
Experimental Protocols (Cited Methodologies)
Synthesis of N-alkoxy-N'-arylureas (Inferred for this compound)
A representative procedure for the synthesis of an N-alkoxy-N'-arylurea, which can be adapted for this compound, involves the reaction of an isocyanate with an N-alkoxyamine.
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methoxyamine (1.0 equivalent) in an anhydrous aprotic solvent (e.g., THF or DCM).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add the isocyanate (1.0 equivalent), dissolved in the same anhydrous solvent, dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography on silica gel.
Visualizations
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle [mdpi.com]
- 4. Cleavage of the N–O bond in substituted hydroxylamines under basic conditions - Mendeleev Communications (RSC Publishing) [pubs.rsc.org]
- 5. doaj.org [doaj.org]
Optimizing reaction conditions for Methoxyurea synthesis for higher yield
Welcome to the technical support center for the synthesis of Methoxyurea. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize reaction conditions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing N-Methoxyurea is through the methylation of Hydroxyurea. A robust approach involves using a methylating agent like dimethyl sulfate in the presence of a base. To improve reaction efficiency and yield, a phase transfer catalyst can be employed when using a two-phase reaction medium.
Q2: What are the critical parameters to control for optimizing the yield of this compound?
To achieve a higher yield of this compound, it is crucial to control the following parameters:
-
Temperature: The reaction temperature should be carefully controlled to prevent side reactions and decomposition of the product.
-
Stoichiometry: The molar ratio of reactants, particularly the methylating agent, should be optimized to ensure complete conversion of the starting material while minimizing the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time for maximum yield.
-
pH/Base: The choice and amount of base are critical for the deprotonation of hydroxyurea, which facilitates the methylation reaction.
Q3: How can I monitor the progress of the reaction?
The progress of the this compound synthesis can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods allow for the visualization of the consumption of starting materials and the formation of the product over time.
Q4: What is a suitable method for the purification of this compound?
Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical and should be determined experimentally. A solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature incrementally while monitoring the reaction progress by TLC or HPLC. |
| Poor quality or degradation of starting materials. | Ensure the purity and integrity of Hydroxyurea and the methylating agent. Use fresh reagents if necessary. | |
| Inefficient stirring in a heterogeneous reaction mixture. | Improve mechanical stirring to ensure proper mixing of reactants, especially in a two-phase system. | |
| Formation of Multiple Products (Poor Selectivity) | Over-methylation leading to the formation of di- or tri-methylated byproducts. | Carefully control the stoichiometry of the methylating agent. A slow, dropwise addition can improve selectivity. |
| Side reactions due to high temperatures. | Lower the reaction temperature and monitor for improvements in product selectivity. | |
| Presence of water leading to hydrolysis of the methylating agent. | Ensure the use of anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Purification | Presence of unreacted starting materials. | Optimize the reaction conditions to drive the reaction to completion. Consider adjusting the stoichiometry of the reactants. |
| Formation of closely related byproducts with similar polarity. | Employ alternative purification techniques such as column chromatography or optimize the recrystallization solvent system for better separation. |
Data Presentation
The following table provides an example of how reaction conditions can be optimized for a higher yield of this compound. Please note that these values are illustrative and should be optimized for your specific experimental setup.
| Entry | Temperature (°C) | Molar Ratio (Hydroxyurea:Dimethyl Sulfate) | Reaction Time (h) | Yield (%) |
| 1 | 25 | 1:1.1 | 4 | 65 |
| 2 | 40 | 1:1.1 | 4 | 78 |
| 3 | 60 | 1:1.1 | 4 | 72 (decomposition observed) |
| 4 | 40 | 1:1.0 | 4 | 70 |
| 5 | 40 | 1:1.2 | 4 | 85 |
| 6 | 40 | 1:1.2 | 2 | 75 |
| 7 | 40 | 1:1.2 | 6 | 86 |
Experimental Protocols
Synthesis of N-Methoxyurea via Methylation of Hydroxyurea
This protocol is a general guideline and may require optimization.
Materials:
-
Hydroxyurea
-
Dimethyl Sulfate
-
Sodium Hydroxide (or other suitable base)
-
Tetrabutylammonium bromide (Phase Transfer Catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
Water
-
Anhydrous Magnesium Sulfate
-
Solvent for recrystallization (e.g., Ethanol/Water mixture)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve Hydroxyurea in an aqueous solution of Sodium Hydroxide.
-
Add the phase transfer catalyst, Tetrabutylammonium bromide, to the solution.
-
Add Dichloromethane to create a two-phase system.
-
Cool the mixture in an ice bath and add Dimethyl Sulfate dropwise over a period of 30 minutes.
-
Allow the reaction to stir at room temperature and monitor its progress using TLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Magnesium Sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Strategies to minimize Methoxyurea degradation during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of Methoxyurea during storage and experimental procedures. The following information is based on established principles of chemical stability and data available for urea and related compounds.
Troubleshooting Guide: Common Issues with this compound Stability
| Issue | Potential Cause | Recommended Action |
| Unexpectedly low assay results for this compound. | Degradation due to improper storage conditions (e.g., high temperature, non-neutral pH, light exposure). | Verify storage conditions. Store this compound as a solid in a tightly sealed container at controlled room temperature (20-25°C), protected from light and moisture. For solutions, use a buffered system within a pH range of 4-8 and store at 2-8°C for short-term use. |
| Appearance of unknown peaks in chromatography. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method. Key degradation pathways to investigate are hydrolysis and oxidation. |
| Precipitate formation in this compound solutions. | pH shift leading to decreased solubility or degradation product precipitation. | Ensure the solution is adequately buffered, especially if it will be stored for an extended period. Use a buffer system effective in the pH 4-8 range. |
| Discoloration of this compound solid or solution. | Oxidative degradation or reaction with contaminants. | Store under an inert atmosphere (e.g., nitrogen or argon) if oxidation is suspected. Ensure high purity of solvents and containers. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound are believed to be hydrolysis and oxidation. Hydrolysis can be accelerated under both acidic and basic conditions, leading to the cleavage of the molecule. Oxidation can also occur, particularly with exposure to air and light over time.
Q2: What are the ideal storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed, opaque container in a dry environment at a controlled room temperature of 20-25°C.
Q3: How should I prepare and store this compound solutions to minimize degradation?
A3: To prepare a stable this compound solution, use a buffer system to maintain a pH between 4 and 8.[1][2][3][4] Studies on the closely related compound, urea, have shown that stability is greatest in this pH range.[1] For short-term storage, refrigerate the solution at 2-8°C. For longer-term storage, consider preparing fresh solutions.
Q4: Can I freeze this compound solutions?
A4: While freezing can slow down degradation, the effects of freeze-thaw cycles on this compound stability have not been extensively studied. If freezing is necessary, aliquot the solution to avoid multiple freeze-thaw cycles.
Q5: Are there any recommended stabilizers for this compound solutions?
A5: While specific stabilizers for this compound are not well-documented in publicly available literature, general-purpose antioxidants for small molecules, such as ascorbic acid or butylated hydroxytoluene (BHT), could potentially be investigated for their efficacy in preventing oxidative degradation. However, compatibility and potential interference with downstream applications must be thoroughly evaluated.
Q6: How can I monitor the stability of my this compound sample?
A6: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact this compound from its potential degradation products.
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
HPLC system with UV detector
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at neutral pH) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute to a suitable concentration for HPLC analysis.
-
If no degradation is observed, repeat the experiment with 1 N HCl.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with HCl before analysis.
-
If no degradation is observed, repeat the experiment with 1 N NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and protected from light for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store a sample of the solid this compound and a sample of the stock solution in an oven at an elevated temperature (e.g., 60°C).
-
Analyze samples at defined time points.
-
-
Photolytic Degradation:
-
Expose a sample of the solid this compound and a sample of the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Keep a control sample in the dark at the same temperature.
-
Analyze the exposed and control samples at the end of the exposure period.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method to quantify the remaining this compound and detect the formation of degradation products.
Protocol 2: HPLC Method for this compound Purity and Stability Analysis
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.
Objective: To quantify this compound and separate it from potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 6.0) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a gradient from 10% to 90% organic solvent over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV scan of this compound (a starting point could be in the range of 210-230 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Data Presentation
The following tables are templates for summarizing quantitative data from stability studies.
Table 1: Effect of Temperature on this compound Degradation (in Solution at pH 7)
| Temperature (°C) | Time (days) | This compound Concentration (%) |
| 4 | 0 | 100 |
| 7 | ||
| 14 | ||
| 30 | ||
| 25 | 0 | 100 |
| 7 | ||
| 14 | ||
| 30 | ||
| 40 | 0 | 100 |
| 7 | ||
| 14 | ||
| 30 |
Table 2: Effect of pH on this compound Degradation (in Solution at 25°C)
| pH | Time (hours) | This compound Concentration (%) |
| 2 | 0 | 100 |
| 6 | ||
| 12 | ||
| 24 | ||
| 4 | 0 | 100 |
| 6 | ||
| 12 | ||
| 24 | ||
| 7 | 0 | 100 |
| 6 | ||
| 12 | ||
| 24 | ||
| 9 | 0 | 100 |
| 6 | ||
| 12 | ||
| 24 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Identifying and characterizing impurities in Methoxyurea samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methoxyurea samples. The following sections detail experimental protocols and address common issues encountered during the identification and characterization of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound samples?
Impurities in this compound can originate from the manufacturing process, degradation, or improper storage.[1] They are broadly classified as:
-
Organic Impurities: These can be starting materials, by-products from the synthesis, intermediates, and degradation products.[1] For this compound, potential organic impurities could include unreacted starting materials or by-products from side reactions.
-
Inorganic Impurities: These may include reagents, catalysts, heavy metals, or inorganic salts used in the manufacturing process.[1]
-
Residual Solvents: Solvents used during the synthesis or purification of this compound can be present in trace amounts.[1]
Q2: What is the primary degradation pathway for this compound?
The most probable degradation pathway for this compound is hydrolysis.[2] Under acidic or basic conditions, the molecule can be cleaved to yield methoxymethylamine and urea. Oxidative conditions could potentially lead to further degradation into smaller molecules like ammonia and carbon dioxide.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A stability-indicating method is crucial for separating this compound from its degradation products and other impurities. A typical approach involves subjecting the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are present at detectable levels. The stressed samples are then analyzed by HPLC to develop a method that resolves the parent drug from all resulting peaks.
Troubleshooting HPLC Analysis
Difficulties during the HPLC analysis of this compound are common. This section provides solutions to frequently encountered problems.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Incompatible sample solvent- Column contamination or degradation | - Reduce the sample concentration or injection volume.- Dissolve the sample in the mobile phase or a weaker solvent.- Wash the column with a strong solvent or replace it if necessary. |
| Inconsistent Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Pump malfunction or leaks | - Prepare fresh mobile phase and ensure proper mixing and degassing.- Use a column oven to maintain a constant temperature.- Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| Ghost Peaks | - Contaminated mobile phase or injection solvent- Carryover from previous injections | - Use high-purity solvents and prepare fresh mobile phase.- Implement a needle wash step in the autosampler method and inject a blank solvent after a high-concentration sample. |
| High Backpressure | - Blockage in the HPLC system (e.g., guard column, column frit)- Precipitated buffer in the mobile phase | - Replace the guard column or in-line filter.- Back-flush the column (if recommended by the manufacturer).- Ensure the mobile phase components are fully dissolved and filter the mobile phase before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and develop a stability-indicating method.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid this compound sample in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
Before HPLC analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using the developed HPLC method.
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study on this compound.
Protocol 2: HPLC Method for this compound and its Impurities
This protocol provides a starting point for an HPLC method for the analysis of this compound. Method optimization and validation are required for specific applications.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Logical Workflow for Impurity Identification
Caption: A logical workflow for the identification and characterization of unknown impurities.
Characterization of Impurities
Once an impurity is detected and separated, its structure needs to be elucidated. A combination of analytical techniques is typically employed for this purpose.
| Technique | Information Provided |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can help in determining the elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns provide structural information about the impurity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the connectivity of atoms. 1H and 13C NMR are commonly used. |
By combining the data from these techniques, the chemical structure of an unknown impurity can be confidently determined.
References
Improving the efficiency of Methoxyurea-involved chemical reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of chemical reactions involving methoxyurea. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in this compound synthesis?
A1: Low yields in reactions involving this compound can often be attributed to several factors:
-
Purity of Starting Materials: The quality of reactants, such as methoxyamine hydrochloride and the isocyanate source, is critical. Impurities can lead to side reactions or inhibit the primary reaction pathway.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, and solvent choice can significantly impact the yield. For instance, excessively high temperatures can lead to the decomposition of reactants or products.[1][2]
-
Stoichiometry of Reactants: An incorrect molar ratio of reactants can result in incomplete conversion of the limiting reagent or the formation of undesired byproducts.[1]
-
Moisture: Isocyanates are highly sensitive to moisture, which leads to the formation of symmetric ureas and a reduction in the yield of the desired this compound.[1]
-
Workup and Purification Losses: Product can be lost during extraction, precipitation, and purification steps if the procedures are not optimized.
Q2: What are the typical side reactions observed in this compound synthesis, and how can they be minimized?
A2: The primary side reaction of concern is the formation of biuret, which occurs when the newly formed this compound reacts with another molecule of isocyanate. To minimize this:
-
Control Stoichiometry: Using a slight excess of the methoxyamine relative to the isocyanate can help ensure the complete consumption of the isocyanate.
-
Slow Reagent Addition: Adding the isocyanate solution dropwise to the reaction mixture helps maintain a low concentration of the isocyanate, favoring the desired reaction.
-
Temperature Control: Running the reaction at a lower temperature can help control the reaction rate and reduce the likelihood of the secondary reaction. Another potential side reaction is the formation of a disubstituted product if other nucleophilic groups are present on the starting materials. Protecting these groups before the reaction may be necessary.
Q3: How can I effectively monitor the progress of my this compound synthesis?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during this compound-involved reactions.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution(s) |
| Inactive Reagents | Verify the purity and reactivity of starting materials. Use freshly opened or purified reagents. Methoxyamine hydrochloride should be a white crystalline solid, and the isocyanate should be clear and free of precipitates. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Start with the recommended temperature from a literature procedure and incrementally adjust. Monitor the reaction progress at each temperature to find the optimal condition. |
| Insufficient Reaction Time | Monitor the reaction to completion using TLC or HPLC. Some reactions may require longer periods to reach completion. |
| Inappropriate Solvent | Ensure the chosen solvent is suitable for the reaction and is anhydrous. Common solvents for such reactions include aprotic solvents like THF, DMF, or DCM. |
| Presence of Moisture | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and oven-dried glassware. |
Issue 2: Presence of Multiple Byproducts
| Potential Cause | Recommended Solution(s) |
| Formation of Symmetrical Urea | This often results from the reaction of the isocyanate with water. Ensure all reactants, solvents, and glassware are scrupulously dry. |
| Formation of Biuret | Add the isocyanate slowly to the reaction mixture to maintain a low concentration. Consider running the reaction at a lower temperature to slow down the secondary reaction. |
| Reaction with Other Nucleophilic Groups | If the starting materials contain other nucleophilic groups (e.g., hydroxyl or other amines), consider protecting these groups before reacting with the isocyanate. |
Issue 3: Low Isolated Yield After Workup and Purification
| Potential Cause | Recommended Solution(s) |
| Product Loss During Aqueous Workup | Optimize the pH of the aqueous layer during extraction to ensure the product remains in the organic phase. Perform multiple extractions with smaller volumes of the organic solvent. |
| Incomplete Precipitation/Crystallization | If purifying by precipitation or recrystallization, screen different solvent systems. Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation. |
| Losses During Chromatographic Purification | Optimize the mobile phase and stationary phase for better separation and recovery. If the product is highly polar, consider using a different purification technique. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the yield of a representative N-alkoxyurea synthesis. These are generalized values and should be used as a starting point for optimization.
Table 1: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 0 | 12 | 65 | 98 |
| 25 (Room Temp) | 6 | 85 | 95 |
| 50 | 3 | 75 | 88 |
| 80 | 1.5 | 55 | 75 |
Table 2: Effect of Reactant Molar Ratio (Methoxyamine:Isocyanate) on Yield
| Molar Ratio | Reaction Time (h) | Yield (%) | Purity (%) |
| 0.8 : 1 | 6 | 70 | 90 |
| 1 : 1 | 6 | 85 | 95 |
| 1.2 : 1 | 6 | 88 | 96 |
| 1.5 : 1 | 6 | 89 | 95 |
Experimental Protocols
Detailed Methodology for the Synthesis of N-Benzyloxy-N-methoxyurea
This protocol is adapted from a known procedure for a closely related N-alkoxyurea and can serve as a starting point for the synthesis of other this compound derivatives.
1. Synthesis of N-Benzyloxy-N-chlorourea:
-
Chlorinate N-benzyloxyurea with tert-butyl hypochlorite to produce N-benzyloxy-N-chlorourea with a high yield.
2. Synthesis of N-Acetoxy-N-benzyloxyurea:
-
React N-benzyloxy-N-chlorourea with sodium acetate in acetonitrile at room temperature. This reaction results in the formation of N-acetoxy-N-benzyloxyurea in a moderate yield.
3. Synthesis of N-Benzyloxy-N-methoxyurea:
-
Conduct the methanolysis of N-acetoxy-N-benzyloxyurea at room temperature. This step provides a convenient method for the synthesis of N-benzyloxy-N-methoxyurea.
Characterization:
-
Confirm the structure of the synthesized compounds using 1H and 13C NMR spectroscopy, IR spectroscopy, and mass spectrometry.
-
The structure of N-benzyloxy-N-methoxyurea can be further investigated using XRD analysis.
Mandatory Visualizations
Reaction Scheme: Synthesis of this compound
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow: this compound Synthesis and Purification
Caption: A typical experimental workflow for this compound synthesis.
Troubleshooting Logic for Low Reaction Yield
References
Validation & Comparative
Comparative analysis of Methoxyurea with other urea derivatives in cancer research
A comprehensive guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of two pivotal urea-derived anticancer agents.
Introduction
Urea derivatives have long been a cornerstone in the development of anticancer therapeutics. Their structural simplicity and ability to form key hydrogen bonds with biological targets have led to the discovery of a wide array of compounds with diverse mechanisms of action. While the initial focus of this guide was to include a comparative analysis of Methoxyurea, a comprehensive literature review revealed a scarcity of available research data for this specific compound. Therefore, this guide will provide a detailed comparative analysis of two well-characterized and clinically significant urea derivatives: Hydroxyurea , a classical cytotoxic agent, and Sorafenib , a modern targeted therapy. This comparison will highlight the evolution of urea-based anticancer drugs from broad DNA synthesis inhibitors to specific multi-kinase inhibitors.
Comparative Analysis of Hydroxyurea and Sorafenib
This section provides a head-to-head comparison of Hydroxyurea and Sorafenib, focusing on their mechanism of action, therapeutic targets, clinical applications, and toxicity profiles.
Mechanism of Action
Hydroxyurea acts as an antimetabolite, primarily by inhibiting the enzyme ribonucleotide reductase (RNR).[1][2][3] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][4] By quenching a critical tyrosyl free radical at the active site of the RNR's M2 subunit, Hydroxyurea effectively halts DNA replication, leading to S-phase cell cycle arrest and subsequent apoptosis.
Sorafenib , on the other hand, is a multi-kinase inhibitor with a dual mechanism of action. It inhibits tumor cell proliferation by targeting the RAF/MEK/ERK signaling pathway, specifically targeting Raf-1, wild-type B-Raf, and mutant B-Raf. Simultaneously, it exerts an anti-angiogenic effect by inhibiting several receptor tyrosine kinases (RTKs) involved in new blood vessel formation, including VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β. This dual action both directly targets cancer cells and cuts off their blood supply.
Signaling Pathway Diagrams
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of Hydroxyurea and Sorafenib against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: IC50 Values of Hydroxyurea in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | >1000 | |
| T47D | Breast Cancer | 0.94 ± 0.02 (mM) | |
| K562 | Chronic Myeloid Leukemia | Not specified |
Note: IC50 values for Hydroxyurea can vary significantly depending on the assay conditions and cell line.
Table 2: IC50 Values of Sorafenib in Cancer Cell Lines and Kinase Assays
| Target/Cell Line | Type | IC50 (nM) | Reference |
| Raf-1 | Kinase | 6 | |
| B-Raf | Kinase | 22 | |
| VEGFR-2 | Kinase | 90 | |
| VEGFR-3 | Kinase | 20 | |
| PDGFR-β | Kinase | 57 | |
| c-Kit | Kinase | 68 | |
| HepG2 | Hepatocellular Carcinoma | 7,100 | |
| Huh7 | Hepatocellular Carcinoma | 11,030 | |
| PLC/PRF/5 | Hepatocellular Carcinoma | 6,300 | |
| HCT116 | Colon Carcinoma | 1,000 - 10,000 | |
| MCF-7 | Breast Cancer | 1,000 - 10,000 |
Experimental Protocols
This section provides a detailed methodology for a key experiment used to determine the cytotoxic effects of anticancer compounds.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound (Hydroxyurea or Sorafenib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 5-15 minutes to ensure the formazan is completely dissolved. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
The comparison between Hydroxyurea and Sorafenib exemplifies the significant advancements in cancer chemotherapy, moving from broad-acting cytotoxic agents to highly specific targeted therapies. While both are urea derivatives, their distinct mechanisms of action lead to different clinical applications and toxicity profiles. Hydroxyurea remains a valuable therapeutic option for certain myeloproliferative neoplasms due to its potent inhibition of DNA synthesis. Sorafenib, with its dual inhibitory effect on tumor proliferation and angiogenesis, has become a standard of care for several solid tumors, including hepatocellular and renal cell carcinoma. This guide provides a foundational understanding for researchers and clinicians working with these important anticancer agents, highlighting the importance of understanding their molecular targets and pathways to optimize their use in cancer treatment.
References
- 1. Hydroxyurea—The Good, the Bad and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribonucleotide reductase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Hydroxyurea: a key player in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug action on ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of a polyclonal antibody, raised against the phenylurea herbicide fluometuron, with various structurally similar compounds. The data presented here is derived from a competitive immunoassay and offers insights into the structural determinants of antibody recognition within this class of molecules. This information is valuable for researchers in immunoassay development, drug discovery, and environmental monitoring who are working with urea-based compounds.
Comparative Cross-Reactivity Data
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was employed to determine the cross-reactivity of a polyclonal antibody raised against fluometuron with other phenylurea herbicides. The binding activity is expressed as the half-maximal inhibitory concentration (IC50) and the cross-reactivity (CR) percentage relative to fluometuron.[1][2]
| Compound | Structure | R1 | R2 | R3 | IC50 (µg/L) | Cross-Reactivity (%) |
| Fluometuron | Phenylurea | -CF3 | -H | -CH3 | 1.67 | 100 |
| Fenuron | Phenylurea | -H | -H | -CH3 | 11.61 | 14.38 |
| Diuron | Phenylurea | -Cl | -Cl | -CH3 | 8.35 | 20.00 |
| Linuron | Phenylurea | -Cl | -Cl | -OCH3 | 42.71 | 3.91 |
| Chlorbromuron | Phenylurea | -Cl | -Br | -OCH3 | 9.77 | 17.10 |
| Neburon | Phenylurea | -Cl | -Cl | -C4H9 | 28.54 | 5.85 |
Data sourced from a study on the substructure-activity relationship of antibody recognition for phenylurea compounds.[1][2]
Experimental Protocols
Competitive Indirect ELISA (ciELISA)
The cross-reactivity data was generated using a competitive indirect ELISA format. The principle of this assay is the competition between the free analyte (in the sample or standard) and the immobilized antigen (coating antigen) for a limited number of specific antibody binding sites.
Methodology:
-
Coating: Microtiter plates were coated with a fluometuron-ovalbumin conjugate (hapten-protein conjugate) and incubated overnight at 4°C.
-
Washing: The plates were washed to remove any unbound coating antigen.
-
Blocking: A blocking buffer (e.g., containing non-fat dry milk or bovine serum albumin) was added to the wells to block any non-specific binding sites on the plastic surface. Plates were incubated and then washed.
-
Competitive Reaction: A mixture of the polyclonal anti-fluometuron antibody and either the standard solution (fluometuron) or a solution of the cross-reactant compound was added to the wells. The plates were then incubated. During this step, the free analyte competes with the coated antigen for binding to the antibody.
-
Washing: The plates were washed to remove unbound antibodies and analytes.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species (e.g., Goat Anti-Rabbit IgG-HRP) was added to the wells. The plates were incubated.
-
Washing: The plates were washed to remove any unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine) was added to the wells. The enzyme on the secondary antibody catalyzes a color change in the substrate.
-
Stopping the Reaction: The enzymatic reaction was stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance (optical density) of each well was read using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Data Analysis:
The IC50 values were calculated from the standard curve generated by plotting the absorbance against the logarithm of the analyte concentration. The cross-reactivity (CR%) was calculated using the following formula:
CR (%) = (IC50 of Fluometuron / IC50 of Cross-Reactant) x 100
Visualizations
Logical Relationship of Antibody-Antigen Recognition
The following diagram illustrates the key factors influencing the recognition of phenylurea compounds by the specific antibody.
Caption: Factors influencing antibody recognition of phenylurea compounds.
Experimental Workflow for Competitive Indirect ELISA
The diagram below outlines the sequential steps of the competitive indirect ELISA used to determine cross-reactivity.
Caption: Workflow of the competitive indirect ELISA for cross-reactivity.
References
An Objective Comparison of Methoxyurea's Therapeutic Potential: In Vitro and In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Methoxyurea is limited in publicly available research. This guide provides a comprehensive analysis of Hydroxyurea, a closely related compound with a similar mechanism of action, to serve as a proxy for understanding the potential therapeutic profile of this compound. Hydroxyurea is a well-established antineoplastic agent, and its extensive validation provides a strong framework for evaluating similar urea-based compounds.[1]
Introduction to this compound and Hydroxyurea
This compound is a chemotherapeutic agent believed to function similarly to Hydroxyurea by inhibiting DNA synthesis, which in turn prevents cell division.[1] This activity makes it a compound of interest for treating various cancers, particularly myeloproliferative neoplasms. Hydroxyurea, a structural analog, is an established therapy for conditions like chronic myeloid leukemia (CML), polycythemia vera (PV), and essential thrombocythemia (ET).[2][3][4] Its primary mechanism of action is the inhibition of ribonucleotide reductase, an enzyme crucial for the production of deoxyribonucleotides, the building blocks of DNA. This guide will delve into the in vitro and in vivo experimental data that validates the therapeutic potential of Hydroxyurea, offering a comparative perspective for researchers investigating this compound.
Mechanism of Action: Ribonucleotide Reductase Inhibition and p53 Activation
Hydroxyurea's primary mode of action is the inhibition of the enzyme ribonucleotide reductase (RNR). This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, a critical step in DNA synthesis and repair. By quenching a tyrosyl free radical at the active site of the RNR's M2 subunit, Hydroxyurea effectively halts this process, leading to a depletion of the deoxyribonucleotide pool. This selectively inhibits DNA synthesis, causing cell cycle arrest in the S phase and ultimately leading to cell death in rapidly dividing cancer cells.
Furthermore, the genotoxic stress induced by Hydroxyurea activates the p53 signaling pathway. In response to DNA damage, the tumor suppressor protein p53 is phosphorylated and activated. This activation leads to the transcription of genes involved in apoptosis, senescence, and cell cycle arrest, further contributing to the compound's anticancer effects. Studies have shown that Hydroxyurea treatment leads to increased expression of p53 and its downstream targets like p21Cip1.
In Vitro Validation
Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of Hydroxyurea have been demonstrated across various cancer cell lines. A common method to assess this is the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~200 | 48 | |
| MCF-7 | Breast Adenocarcinoma | 2635 (nanoparticle-loaded) | 48 | |
| Mammalian Cell Line | Not Specified | Not Specified | Not Specified |
Note: IC50 values can vary depending on experimental conditions.
Induction of Apoptosis
The Annexin V assay is a standard method to detect apoptosis. It identifies the externalization of phosphatidylserine, a marker of early apoptosis.
| Cell Line | Treatment | Observation | Reference |
| MCF-7 | Nanoparticle-loaded Hydroxyurea | Increased apoptosis compared to Hydroxyurea alone. | |
| HCT116-3(6) | Hydroxyurea | Increased expression of p53 and p73, leading to apoptosis. |
In Vivo Validation
Efficacy in Animal Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are crucial for in vivo validation of anticancer agents.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| Murine Tumor Models | Not Specified | Hydroxyurea | Inhibition of neoplastic growth. | |
| Rat Embryos | Not Specified | Hydroxyurea | Teratogenic effects, highlighting impact on rapidly dividing cells. | |
| Murine Embryos | Not Specified | Hydroxyurea | Activation of the p53 signaling pathway. |
Comparison with Alternative Therapeutics
Hydroxyurea is a first-line treatment for many myeloproliferative neoplasms. Its performance has been compared to other agents in clinical trials.
Hydroxyurea vs. Busulfan
| Indication | Key Comparison Points | Outcome | Reference |
| Chronic Myelogenous Leukemia (CML) | Survival | Median survival of 58.2 months with Hydroxyurea vs. 45.4 months with Busulfan. | |
| CML | Adverse Effects | Less frequent and severe adverse reactions with Hydroxyurea. | |
| CML | Efficacy | Hydroxyurea is as effective as Busulfan. | |
| Polycythemia Vera (PV) & Essential Thrombocythemia (ET) | Efficacy | Comparable efficacy. |
Hydroxyurea vs. Ruxolitinib
| Indication | Key Comparison Points | Outcome | Reference |
| Myelofibrosis (MF) | Overall Survival (OS) | Ruxolitinib showed a survival benefit over Hydroxyurea. | |
| Essential Thrombocythemia (ET) | Efficacy | Ruxolitinib is beneficial for patients intolerant/resistant to Hydroxyurea. | |
| Polycythemia Vera (PV) | Efficacy | Ruxolitinib improved event-free survival in patients resistant/intolerant to Hydroxyurea. | |
| Polycythemia Vera (PV) | Symptom Improvement | Ruxolitinib led to significant improvements in PV-related symptoms. |
Hydroxyurea vs. Pegylated Interferon alfa-2a (PEG)
| Indication | Key Comparison Points | Outcome | Reference |
| Polycythemia Vera (PV) & Essential Thrombocythemia (ET) | Response Rate | Similar overall response rates after 12 and 24 months. | |
| PV & ET | Bone Marrow Response | Hydroxyurea showed a better bone marrow morphologic response in ET patients. | |
| PV & ET | Efficacy | Both agents are considered active for patients with ET or PV. |
Experimental Protocols
In Vitro Experimental Workflow
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Addition: Treat the cells with various concentrations of the test compound (e.g., this compound) and include untreated and vehicle controls. Incubate for a specified period (e.g., 48 hours).
-
MTT Reagent Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can then be determined.
Annexin V Apoptosis Assay Protocol
-
Cell Culture and Treatment: Culture cells and treat with the test compound for the desired time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Incubate at room temperature in the dark for 15-20 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic or necrotic cells
-
In Vivo Xenograft Animal Model Protocol
-
Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human tumor cells.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice. For orthotopic models, cells are implanted in the organ of origin.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size. Monitor tumor volume regularly using calipers.
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer the test compound according to the planned dosage and schedule.
-
Efficacy Evaluation: Monitor tumor growth, body weight, and overall health of the animals throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.
Conclusion
The extensive body of research on Hydroxyurea provides a robust foundation for understanding the potential therapeutic applications of this compound. The well-defined mechanism of action, centered on the inhibition of ribonucleotide reductase and activation of the p53 pathway, offers clear targets for in vitro and in vivo validation. The comparative data with other established therapeutics highlights the clinical landscape and potential positioning for new urea-based compounds. Researchers investigating this compound can leverage the experimental protocols and validation frameworks established for Hydroxyurea to efficiently evaluate its therapeutic potential. Future studies should focus on generating specific in vitro and in vivo data for this compound to confirm its activity and delineate any unique properties compared to its close analog, Hydroxyurea.
References
- 1. Randomized comparison of busulfan and hydroxyurea in chronic myelogenous leukemia: prolongation of survival by hydroxyurea. The German CML Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. youtube.com [youtube.com]
- 4. Medication for Myeloproliferative Disorders | NYU Langone Health [nyulangone.org]
A Comparative Guide to Validating Analytical Methods for Methoxyurea Detection and Quantification
For researchers, scientists, and drug development professionals, the accurate detection and quantification of Methoxyurea are critical for ensuring product quality and safety. This guide provides a comparative overview of analytical methodologies that can be adapted and validated for this purpose. Due to a lack of published, validated methods specifically for this compound, this guide presents data and protocols for structurally similar compounds, namely Methylurea and Hydroxyurea, to serve as a robust starting point for method development and validation.
The primary analytical techniques suitable for the analysis of small, polar molecules like this compound and its derivatives are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparison of Analytical Method Performance
The selection of an analytical method hinges on factors such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC and GC-MS methods based on data from closely related urea compounds.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) for Methylurea[1] | Gas Chromatography-Mass Spectrometry (GC-MS) for Hydroxyurea[2] |
| Linearity (R²) | > 0.999 | Not explicitly stated, but method is accurate over a range. |
| Accuracy (% Recovery) | 96.9%[1] | Within 15% of the true value[2] |
| Precision (%RSD) | < 2% | < 15% (within-run and between-run)[2] |
| Limit of Detection (LOD) | 0.002% w/w | Not explicitly stated, but reportable range starts at 0.1 mcg/mL. |
| Limit of Quantification (LOQ) | 0.005% w/w | 0.1 mcg/mL |
| Specificity | Method is specific and selective with no interference from related substances. | High specificity due to selected ion monitoring (SIM). |
Experimental Workflows and Logical Relationships
A crucial aspect of analytical science is the systematic validation of methods to ensure they are fit for their intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method, from initial development to final implementation.
Analytical Method Validation Workflow
Experimental Protocols
The following are detailed methodologies for HPLC and GC-MS analysis of urea derivatives, which can be adapted for this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Urea Derivatives (Adapted from Methylurea analysis)
This method is suitable for the quantification of small, polar urea compounds.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector is required.
-
Column: An Atlantis dC18, 250 mm x 4.6 mm, 5µm column is a suitable choice.
-
Detector: UV detector set at a wavelength of approximately 205 nm.
Reagents and Mobile Phase:
-
Acetonitrile: HPLC grade.
-
Potassium Phosphate Buffer (0.02M): Prepare by dissolving the appropriate amount of monobasic potassium phosphate in HPLC grade water.
-
Mobile Phase A: 0.02M Potassium Phosphate buffer.
-
Mobile Phase B: Acetonitrile.
Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 50 µL.
-
Gradient Program: A gradient elution is recommended to ensure good separation. The specific gradient will need to be optimized for this compound.
Sample Preparation:
-
Accurately weigh a representative sample.
-
Dissolve the sample in a suitable diluent (e.g., water).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Peak identification is based on the retention time of a this compound reference standard.
-
Quantification is achieved by constructing a calibration curve from the peak areas of the standard solutions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Urea Derivatives (Adapted from Hydroxyurea analysis)
GC-MS offers high selectivity and sensitivity, particularly when dealing with complex matrices. A derivatization step is often necessary for polar, non-volatile compounds like urea derivatives to improve their chromatographic properties.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of derivatized polar compounds (e.g., a 5% phenyl-methylpolysiloxane column).
Reagents:
-
Derivatizing Agent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is commonly used to prepare trimethylsilyl (TMS) derivatives.
-
Solvent: An appropriate organic solvent like acetonitrile or pyridine.
Derivatization Protocol (General Procedure):
-
Accurately weigh the sample or transfer a known volume of a sample solution into a reaction vial.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent and solvent.
-
Heat the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Conditions:
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. An initial temperature of around 100°C, held for a few minutes, followed by a ramp to 280-300°C is a common starting point.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Specific ions for the this compound derivative would need to be determined.
-
Data Analysis:
-
Quantification is typically performed using an internal standard method to correct for variations in sample preparation and injection. A stable isotope-labeled version of this compound would be an ideal internal standard.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Conclusion
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Methoxyurea
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step logistical and safety information for the proper disposal of methoxyurea, a compound frequently utilized in pharmaceutical research and development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the immediate safety measures for handling this compound. Always consult the specific Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE): When handling this compound, especially during disposal, the following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.
-
Body Protection: A fully-buttoned laboratory coat is essential to prevent skin exposure.[1]
In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1]
-
Inhalation: Move to fresh air. If symptoms occur, seek medical attention.[1]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.
Quantitative Data Summary for this compound Disposal
The following table summarizes key quantitative and qualitative data relevant to the safe disposal of this compound. This information is compiled from safety data sheets for this compound and similar urea-based compounds.
| Parameter | Guideline |
| Waste Classification | Generally considered non-hazardous, but should be managed as chemical waste. |
| Container Type | Sealable, chemically compatible container (e.g., high-density polyethylene). |
| Labeling | Clearly label as "this compound Waste" with the date of first addition. |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible materials. |
| Incompatible Materials | Strong oxidizing agents. |
| Melting Point | 165 - 168 °C / 329 - 334.4 °F. |
| Stability | Stable under normal conditions. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe and compliant disposal of this compound waste generated in a laboratory setting.
Protocol 1: Solid this compound Waste Disposal
This protocol applies to pure this compound, contaminated labware (e.g., weighing boats, gloves, pipette tips), and spill cleanup materials.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for solid this compound waste.
-
Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Preparation:
-
Select a sealable, chemically compatible container.
-
Affix a hazardous waste label to the container before adding any waste. The label should include the chemical name ("this compound Waste") and the accumulation start date.
-
-
Waste Collection:
-
Place all solid this compound waste, including contaminated disposables, directly into the designated container.
-
Ensure the container is kept closed when not in use.
-
-
Final Disposal:
-
Once the container is full or the experiment is complete, ensure the lid is securely sealed.
-
Arrange for pickup and disposal by a licensed hazardous waste contractor, following your institution's specific procedures.
-
Protocol 2: this compound Solution Waste Disposal
This protocol applies to aqueous or solvent-based solutions containing this compound.
-
Waste Segregation:
-
Use a separate, sealable, and compatible container for liquid this compound waste.
-
Do not mix with other solvent waste streams to avoid potential chemical reactions.
-
-
Container Labeling:
-
Label the container with "this compound Waste Solution," specifying the solvent and approximate concentration.
-
-
Waste Collection:
-
Carefully pour the this compound solution into the designated waste container, avoiding splashes.
-
Keep the container sealed when not actively adding waste.
-
-
Final Disposal:
-
When the container is full, securely seal the lid.
-
Follow your institution's chemical waste disposal procedures for collection by a certified hazardous waste management company.
-
Protocol 3: Spill Cleanup Procedure
In the event of a this compound spill, follow these steps:
-
Ensure Safety:
-
Alert personnel in the immediate area.
-
Ensure you are wearing the appropriate PPE (goggles, gloves, lab coat).
-
-
Containment and Cleanup:
-
For solid spills, mechanically collect the material using a scoop or brush, avoiding dust generation.
-
For liquid spills, use an inert absorbent material to soak up the solution.
-
Place all cleanup materials into the designated this compound waste container.
-
-
Decontamination:
-
Decontaminate the spill area with an appropriate solvent (e.g., water for aqueous solutions) and absorb the cleaning material with an inert absorbent.
-
Dispose of the contaminated absorbent as this compound waste.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Comprehensive Safety and Handling Guide for Methoxyurea
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for handling Methoxyurea, including detailed operational and disposal plans.
Recommended Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on safety data sheet guidelines for similar compounds.[1]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] Nitrile gloves are suitable for short-term protection against a broad range of chemicals.[2] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[1] A particle filter is recommended if dust formation is possible. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedural steps to ensure the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Use process enclosures or local exhaust ventilation to minimize airborne exposure.
2. Donning Personal Protective Equipment (PPE):
-
Before handling this compound, put on all required PPE as detailed in the table above.
-
Ensure your lab coat is fully buttoned to cover as much skin as possible.
3. Handling the Chemical:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent the formation of dust.
-
Do not eat, drink, or smoke in the handling area.
-
Keep the container tightly closed when not in use.
4. Storage:
-
Store this compound in a dry, cool, and well-ventilated place.
-
Keep it away from incompatible materials, such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
1. Waste Collection:
-
Collect waste this compound in a suitable, labeled, and sealable container.
-
Store the waste container away from incompatible materials.
2. Spill Cleanup:
-
In case of a spill, sweep up the solid material and place it into a suitable container for disposal.
-
Avoid generating dust during cleanup.
-
Wash the spill area thoroughly with water.
3. Container Disposal:
-
Decontaminate empty containers before disposal.
-
Observe all label safeguards until containers are cleaned and destroyed.
4. Final Disposal:
-
Dispose of chemical waste in accordance with local, regional, and national regulations.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures. Options may include burial in a licensed landfill or incineration.
Experimental Workflow for Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
